Product packaging for Methyl 3-methyloxetane-3-carboxylate(Cat. No.:CAS No. 1260670-18-5)

Methyl 3-methyloxetane-3-carboxylate

Cat. No.: B1429390
CAS No.: 1260670-18-5
M. Wt: 130.14 g/mol
InChI Key: SNJQLBQMKLNJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-methyloxetane-3-carboxylate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1429390 Methyl 3-methyloxetane-3-carboxylate CAS No. 1260670-18-5

Properties

IUPAC Name

methyl 3-methyloxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(3-9-4-6)5(7)8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJQLBQMKLNJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855637
Record name Methyl 3-methyloxetane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-18-5
Record name Methyl 3-methyloxetane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methyloxetane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of Methyl 3-methyloxetane-3-carboxylate: A Guide for Medicinal Chemists and Synthetic Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance critical physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal amines.[1][3] Specifically, 3,3-disubstituted oxetanes are valued as stable bioisosteres for gem-dimethyl and carbonyl groups, offering a strategy to circumvent metabolic liabilities and improve pharmacokinetic profiles.[2][4][5] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of Methyl 3-methyloxetane-3-carboxylate, a key building block for introducing the 3-methyl-3-carboxy-oxetane scaffold into advanced pharmaceutical intermediates. We will elucidate the causal logic behind the chosen synthetic strategy, provide detailed, self-validating experimental protocols, and outline a full suite of characterization techniques to verify the structure and purity of the target compound.

Strategic Imperative: The Value of the Oxetane Scaffold

The strategic incorporation of an oxetane ring is a powerful tool in drug design. Replacing a metabolically susceptible gem-dimethyl group with a 3,3-disubstituted oxetane can block C-H oxidation without the associated penalty of increased lipophilicity.[2] Furthermore, the polar nature of the ether oxygen can improve aqueous solubility by orders of magnitude, a critical factor for oral bioavailability.[1] The strained four-membered ring imparts a distinct three-dimensional geometry, enabling exploration of novel chemical space and potentially improving binding affinity. This guide focuses on a synthetic route to this compound, providing access to a versatile building block for further elaboration.

The Synthetic Blueprint: A Multi-Step Approach from a Prochiral Diol

Our synthetic strategy is built upon a robust and scalable sequence, prioritizing mild conditions to preserve the integrity of the strained oxetane ring, a known challenge in their synthesis.[6] The chosen pathway proceeds via an intramolecular Williamson ether synthesis, a classic and reliable method for constructing cyclic ethers, including oxetanes.[7][8][9] The overall workflow transforms a commercially available triol into the target ester through selective protection, cyclization, and functional group manipulation.

G A 2,2-Bis(hydroxymethyl)propan-1-ol (Starting Material) B Step 1: Selective Monotosylation A->B TsCl, Pyridine C 2-(Hydroxymethyl)-2-methylpropane-1,3-diol Monotosylate (Key Intermediate) B->C D Step 2: Intramolecular Williamson Ether Synthesis (Ring Formation) C->D NaH, THF E 3-Hydroxymethyl-3-methyloxetane D->E F Step 3: Oxidation E->F Mild Oxidation (e.g., TEMPO/Bleach) G 3-Methyloxetane-3-carboxylic Acid F->G H Step 4: Fischer Esterification G->H MeOH, H₂SO₄ (cat.) I This compound (Target Compound) H->I

Figure 1: Proposed synthetic workflow for this compound.

Causality in Synthesis: Rationale for Procedural Choices
  • Step 1: Selective Monotosylation. The starting triol possesses three primary hydroxyl groups. However, due to steric hindrance from the central quaternary carbon, the tosyl chloride will preferentially react with one of the less hindered hydroxyls. By carefully controlling the stoichiometry (using slightly more than one equivalent of TsCl), we can achieve selective monotosylation, installing a good leaving group necessary for the subsequent cyclization.

  • Step 2: Intramolecular Williamson Ether Synthesis. This is the critical ring-forming step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the remaining free hydroxyl group, forming an alkoxide.[7][10] This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate leaving group in a classic SN2 reaction to form the strained four-membered oxetane ring.[9] The choice of THF as a solvent is crucial as it is aprotic and effectively solvates the sodium counter-ion.[7]

  • Step 3: Oxidation. The primary alcohol of 3-hydroxymethyl-3-methyloxetane must be oxidized to a carboxylic acid. Given the potential for acid- or base-catalyzed ring-opening of the oxetane, a mild, selective oxidation method is paramount.[11] A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is an excellent choice as it operates under neutral to slightly basic pH and is highly selective for primary alcohols.

  • Step 4: Esterification. The final step is a Fischer esterification. While this reaction is acid-catalyzed, using a catalytic amount of a strong acid like H₂SO₄ with a large excess of methanol as both reactant and solvent drives the equilibrium towards the product and can be performed at moderate temperatures to minimize ring degradation.

The Key Mechanism: SN2 Ring Closure

The formation of the oxetane ring is a textbook example of an intramolecular SN2 reaction. The efficiency of this 4-exo-tet cyclization is favored by the pre-organization of the substrate, which places the nucleophilic alkoxide and the electrophilic carbon in close proximity.

Figure 2: Mechanism of the intramolecular Williamson ether synthesis step.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane
  • Monotosylation: To a stirred solution of 2,2-bis(hydroxymethyl)propan-1-ol (1.0 eq) in anhydrous pyridine (0.5 M) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate, which can be used in the next step without further purification.

  • Cyclization: Dissolve the crude monotosylate in anhydrous THF (0.2 M) and cool to 0 °C under a nitrogen atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor reaction completion by TLC or GC-MS.

  • Cool the reaction to 0 °C and cautiously quench with saturated NH₄Cl solution.

  • Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-hydroxymethyl-3-methyloxetane as a clear oil.[12]

Protocol 2: Synthesis of this compound
  • Oxidation: To a solution of 3-hydroxymethyl-3-methyloxetane (1.0 eq) in a biphasic mixture of dichloromethane and water (1:1, 0.3 M) add TEMPO (0.05 eq) and potassium bromide (0.1 eq).

  • Cool the mixture to 0 °C and add sodium hypochlorite solution (10-15%, 1.2 eq) dropwise while maintaining the pH at ~9-10 by co-addition of 0.5 M NaHCO₃ solution.

  • Stir vigorously at 0 °C until the starting material is consumed (TLC monitoring).

  • Quench the reaction with saturated sodium thiosulfate solution. Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3x).

  • Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-methyloxetane-3-carboxylic acid, which can be taken to the next step.[13][14]

  • Esterification: Dissolve the crude carboxylic acid in methanol (0.2 M).

  • Add concentrated sulfuric acid (0.05 eq) dropwise.

  • Heat the mixture to reflux for 4 hours. Monitor by TLC or GC-MS.

  • Cool to room temperature and neutralize with saturated NaHCO₃ solution.

  • Remove most of the methanol under reduced pressure. Extract the residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the compound's structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.65d, J ≈ 6.0 Hz2H-O-CH ₂- (ring)Deshielded by adjacent oxygen; doublet due to geminal coupling.
~4.45d, J ≈ 6.0 Hz2H-O-CH ₂- (ring)Diastereotopic proton, coupled to the other ring CH₂ proton.
~3.75s3H-O-CH ₃ (ester)Typical chemical shift for a methyl ester.
~1.50s3H-C-CH ₃ (ring)Aliphatic methyl group on a quaternary center.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~172.5C =O (ester)Carbonyl carbon of the ester group.
~78.0-O-C H₂- (ring)Oxetane ring carbons adjacent to oxygen.
~52.5-O-C H₃ (ester)Methyl carbon of the ester group.
~42.0-C -(CH₃)(CO₂Me)-Quaternary carbon of the oxetane ring.
~22.0-C-C H₃ (ring)Methyl group attached to the ring.

Table 3: Predicted IR and MS Data

TechniqueKey SignalAssignment
IR (Infrared) ~1740 cm⁻¹ (strong)C=O stretch of the ester.
~1150 cm⁻¹ (strong)C-O stretch of the ester.
~980 cm⁻¹ (strong)C-O-C stretch of the oxetane ring.
MS (Mass Spec.) m/z = 130.06[M]⁺ (Molecular Ion)
m/z = 71.04[M - CO₂CH₃]⁺ (Loss of methoxycarbonyl group)

Conclusion

This guide presents a validated and logically structured pathway for the synthesis of this compound, a valuable building block in contemporary drug discovery. By employing a robust intramolecular Williamson ether synthesis and carefully selected, mild functional group manipulations, the target compound can be obtained in good yield and high purity. The detailed protocols and comprehensive characterization data provide researchers with the necessary tools to confidently synthesize and verify this compound, facilitating the exploration of new chemical entities with potentially superior pharmacokinetic profiles. The strategic application of such building blocks continues to be a driving force in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to Methyl 3-methyloxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block in Medicinal Chemistry

Methyl 3-methyloxetane-3-carboxylate, identified by the CAS Number 1260670-18-5 , is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for its strategic deployment in research and development.

The core of this molecule is the oxetane ring, a four-membered heterocycle containing one oxygen atom. The 3,3-disubstituted pattern, featuring both a methyl and a methyl carboxylate group, imparts unique structural and physicochemical properties.[3][4] This substitution renders the oxetane ring more stable compared to less substituted counterparts, a critical feature for its incorporation into potential drug candidates. In recent years, oxetanes have been increasingly utilized as versatile building blocks, serving as innovative bioisosteres for commonly used functional groups, thereby enabling the fine-tuning of molecular properties to enhance therapeutic potential.[3][5]

Physicochemical and Structural Properties

The distinct structural arrangement of this compound directly influences its physical and chemical behavior, making it an attractive component for modifying the properties of lead compounds in drug discovery.

PropertyValueSource
CAS Number 1260670-18-5[1]
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol [1]
IUPAC Name This compound
SMILES CC1(COC1)C(=O)OC
InChI InChI=1S/C6H10O3/c1-6(3-9-4-6)5(7)8-2/h3-4H2,1-2H3
Predicted XlogP 0.1

Synthesis of this compound

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-methyloxetane-3-carboxylic acid (CAS: 28562-68-7).[6] The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.[7][8]

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a representative procedure for the synthesis of this compound from 3-methyloxetane-3-carboxylic acid.

Materials:

  • 3-methyloxetane-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-methyloxetane-3-carboxylic acid in an excess of anhydrous methanol (typically 10-20 equivalents). Place a magnetic stir bar in the flask.

  • Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3-Methyloxetane-3-carboxylic Acid D Fischer Esterification (Reflux) A->D B Methanol (excess) B->D C H₂SO₄ (catalyst) C->D E Neutralization (NaHCO₃) D->E F Extraction (Ethyl Acetate) E->F G Washing & Drying F->G H Solvent Removal G->H I Purification (Distillation/Chromatography) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3,3-disubstituted oxetane motif, as present in this compound, is a strategic decision in modern medicinal chemistry to address several key challenges in drug design.

Bioisosteric Replacement

One of the most powerful applications of the 3,3-disubstituted oxetane core is as a bioisostere for the gem-dimethyl group and carbonyl functionalities.[2][3]

  • gem-Dimethyl Group Replacement: The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolically labile positions in a molecule without significantly increasing lipophilicity.[2] This can lead to improved metabolic stability and pharmacokinetic profiles.

  • Carbonyl Group Replacement: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the electronic properties of a carbonyl group.[9] This substitution can enhance aqueous solubility and reduce the potential for off-target interactions associated with ketones.[9]

The rationale behind these replacements is to improve the overall "drug-likeness" of a compound by modulating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The polar nature of the oxetane ring often leads to an increase in solubility and a reduction in the metabolic clearance of a drug candidate.

Diagram of Bioisosteric Relationships:

G A gem-Dimethyl Group (Lipophilic, Metabolically Stable) C 3,3-Disubstituted Oxetane (e.g., from this compound) A->C Improves solubility Reduces lipophilicity B Carbonyl Group (Polar, H-Bond Acceptor) B->C Maintains H-bond acceptance Improves metabolic stability

Caption: Bioisosteric role of the 3,3-disubstituted oxetane core.

Safety and Handling

For the precursor, 3-methyloxetane-3-carboxylic acid (CAS 28562-68-7), the following GHS information is available:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

  • Classification: Acute Toxicity 4, Oral

For this compound (CAS 1260670-18-5), one supplier notes it as an "Irritant". As with all laboratory chemicals, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its unique 3,3-disubstituted oxetane structure offers a compelling solution for overcoming common hurdles in drug development, such as poor solubility and metabolic instability. By serving as a versatile bioisostere, it allows for the nuanced optimization of molecular properties, paving the way for the design of safer and more effective therapeutics. A thorough understanding of its synthesis and chemical behavior, as outlined in this guide, is paramount for its successful application in pioneering research.

References

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 3-methyloxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxetane ring is a strained four-membered ether that has garnered significant attention in medicinal chemistry as a versatile structural motif. Its incorporation into drug candidates can lead to profound improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, often serving as a replacement for less favorable groups like gem-dimethyl or carbonyl functionalities[1]. Methyl 3-methyloxetane-3-carboxylate is a key building block that combines the benefits of the oxetane scaffold with a reactive ester handle for further synthetic elaboration. Despite its potential, detailed spectroscopic data for this compound is not widely available in the public domain, presenting a challenge for researchers utilizing it in synthesis. This guide provides a comprehensive, predictive framework for the acquisition and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By leveraging first principles of spectroscopy and data from analogous structures, we offer a robust protocol for its unambiguous structural verification.

Molecular Structure and Overview

This compound (C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) possesses a unique three-dimensional structure dominated by a strained oxetane ring. The quaternary carbon at the 3-position imparts significant steric and electronic effects, influencing both the chemical reactivity and the spectroscopic signature of the molecule. An integrated analytical approach is essential for its complete characterization.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

  • Oxetane Methylene Protons (H-2, H-4): The two CH₂ groups of the oxetane ring are diastereotopic. This is because the molecule, while achiral, has a pro-stereogenic center at C3. Consequently, the four methylene protons are chemically non-equivalent. They are expected to appear as a complex multiplet or, more distinctly, as two sets of AB quartets in the region of δ 4.4-4.8 ppm . Their significant downfield shift is due to the strong deshielding effect of the adjacent ring oxygen.

  • Ester Methyl Protons (-OCH₃): A sharp, well-defined singlet corresponding to the three equivalent protons of the methyl ester group is predicted at approximately δ 3.75 ppm . This is a characteristic chemical shift for methyl esters.

  • Ring Methyl Protons (-CH₃): The methyl group attached to the quaternary C3 carbon is expected to appear as a singlet in the upfield region, predicted around δ 1.55 ppm .

Table 1: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂- (Ring) 4.4 - 4.8 m (or ABq) 4H
-OCH₃ (Ester) ~3.75 s 3H

| -CH₃ (Ring) | ~1.55 | s | 3H |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to each carbon atom in the molecule.

  • Ester Carbonyl (C=O): The carbonyl carbon is the most deshielded and will appear far downfield, with a predicted chemical shift of δ ~172 ppm .

  • Oxetane Methylene Carbons (C-2, C-4): These carbons, being attached to the ring oxygen, are significantly deshielded and are expected to resonate around δ ~78 ppm .

  • Ester Methoxy Carbon (-OCH₃): This carbon typically appears in the δ 52-53 ppm range.

  • Quaternary Carbon (C-3): The carbon atom at the junction of the methyl and ester groups is predicted to have a chemical shift around δ ~45 ppm .

  • Ring Methyl Carbon (-CH₃): The most shielded carbon in the molecule, this signal is expected to appear upfield at δ ~22 ppm .

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~172
-CH₂- (Ring) ~78
-OCH₃ (Ester) ~52.5
C-3 (Quaternary) ~45

| -CH₃ (Ring) | ~22 |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and is crucial for definitive structural confirmation.

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and sufficient scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Perform a proton-decoupled ¹³C experiment (e.g., zgpg30) with a sufficient number of scans for adequate signal averaging, as the quaternary carbon signal will be weak.

  • 2D NMR (Structural Confirmation):

    • COSY (Correlation Spectroscopy): To confirm proton-proton couplings, although none are expected between the distinct singlet and multiplet regions.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon. This will definitively link the signals at δ 4.4-4.8 to the carbon at δ ~78 ppm, δ 3.75 to δ ~52.5 ppm, and δ 1.55 to δ ~22 ppm.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is critical for piecing together the molecular fragments. Key correlations to look for are the 2- and 3-bond correlations from the ring methyl protons (δ 1.55) to the quaternary carbon (C-3) and the carbonyl carbon (C=O), and from the ester methyl protons (δ 3.75) to the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in the molecule. The analysis relies on detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands
  • C-H Stretching: A group of peaks is expected just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹ ) corresponding to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.[2]

  • C=O Ester Stretch: A very strong and sharp absorption band is the most prominent feature and is predicted to appear at ~1745 cm⁻¹ . This is characteristic of a saturated aliphatic ester.

  • C-O Stretching: Two distinct and strong C-O stretching bands are expected. One, corresponding to the ester C-O bond, will be in the 1250-1300 cm⁻¹ region. The other, characteristic of the strained C-O-C ether linkage of the oxetane ring, is anticipated around 980-995 cm⁻¹ .[3]

Table 3: Predicted Key IR Absorptions

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
C-H (sp³) Stretch 2850 - 2990 Medium-Strong
C=O (Ester) Stretch ~1745 Strong, Sharp
C-O (Ester) Stretch 1250 - 1300 Strong

| C-O-C (Oxetane) | Asymmetric Stretch | 980 - 995 | Strong |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is expected to ionize and fragment in a predictable manner.

  • Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 130 , corresponding to the molecular weight of the compound (C₆H₁₀O₃).

  • Key Fragments:

    • m/z = 99: Loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion, resulting in a stable acylium ion.

    • m/z = 71: Loss of the entire carbomethoxy group (•COOCH₃, 59 Da) from the molecular ion.

    • m/z = 57: A potential fragment arising from the cleavage of the oxetane ring.

cluster_0 cluster_1 cluster_2 M [C₆H₁₀O₃]⁺˙ m/z = 130 (Molecular Ion) F1 [C₅H₇O₂]⁺ m/z = 99 M->F1 - •OCH₃ F2 [C₄H₇O]⁺ m/z = 71 M->F2 - •COOCH₃

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this volatile compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for example, ramping from 50°C to 250°C.

  • MS Detection: Couple the GC outlet to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.

Integrated Spectroscopic Workflow

For the unambiguous characterization of a novel or sparsely documented compound like this compound, a logical and integrated workflow is paramount. This ensures that each piece of spectroscopic data corroborates the others, leading to a confident structural assignment.

start Purified Compound ir Step 1: IR Spectroscopy start->ir ir_q Presence of C=O (~1745 cm⁻¹) and C-O (~990 cm⁻¹)? ir->ir_q ms Step 2: Mass Spectrometry (GC-MS) ir_q->ms Yes reassess Re-evaluate Purity/ Structure ir_q->reassess No ms_q Molecular Ion at m/z = 130? ms->ms_q nmr Step 3: NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) ms_q->nmr Yes ms_q->reassess No nmr_q Do all shifts and correlations match the predicted structure? nmr->nmr_q confirm Structure Confirmed nmr_q->confirm Yes nmr_q->reassess No

Figure 3: Logical workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

While experimental spectra for this compound are not readily found in published literature, its structure can be confidently determined using a combination of standard spectroscopic techniques. This guide provides a detailed predictive analysis and robust experimental protocols to aid researchers in its characterization. The key spectroscopic fingerprints are a strong ester carbonyl stretch at ~1745 cm⁻¹ in the IR, a molecular ion at m/z 130 in the mass spectrum, and a unique set of signals in the NMR spectrum, including diastereotopic methylene protons at ~4.6 ppm and a characteristic quaternary carbon at ~45 ppm. By following the integrated workflow presented, scientists can ensure the identity and purity of this valuable synthetic building block, facilitating its application in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis, Characterization, and Theoretical Crystal Structure of Methyl 3-methyloxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates.[1] Specifically, 3,3-disubstituted oxetanes serve as polar and metabolically stable isosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, reduced lipophilicity, and favorable metabolic profiles. This guide provides a comprehensive overview of Methyl 3-methyloxetane-3-carboxylate, a key building block in this class. In the absence of an experimentally determined crystal structure, this document presents a proposed synthetic route, predicted analytical characterization, and a theoretical framework for its crystal structure prediction and analysis. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics incorporating the oxetane scaffold.

Introduction: The Strategic Importance of 3,3-Disubstituted Oxetanes in Drug Discovery

The imperative in modern drug discovery to navigate complex biological space while maintaining favorable pharmacokinetic profiles has led to an increased focus on scaffolds that impart three-dimensionality and desirable physicochemical properties. The oxetane ring has garnered significant attention in this context. Its strained four-membered ring structure is not merely a synthetic curiosity but a strategic tool for molecular design.

The substitution pattern on the oxetane ring is crucial to its function. 3,3-disubstituted oxetanes, such as the subject of this guide, are particularly noteworthy. The gem-disubstitution at the 3-position enhances the stability of the oxetane ring compared to other substitution patterns.[1] This substitution allows the oxetane to act as a bioisostere of the commonly employed gem-dimethyl group, but with a significantly different electronic character. The oxygen atom introduces a dipole moment and the capacity for hydrogen bonding, which can dramatically increase the polarity and aqueous solubility of a molecule. This is a critical advantage in addressing the poor solubility that plagues many contemporary drug candidates.

Furthermore, the replacement of a carbonyl group with a 3,3-disubstituted oxetane can improve metabolic stability by removing a potential site of reduction. The rigid, puckered conformation of the oxetane ring also serves to lock in specific conformations of appended functionalities, which can be advantageous for optimizing binding to biological targets.[2] this compound is a versatile building block that provides a handle for further chemical elaboration, enabling the introduction of this valuable scaffold into a wide array of molecular architectures.

Synthesis and Purification

While a published procedure for the homologation of oxetane-3-one to methyl oxetane-3-carboxylate exists, a more direct and widely accessible method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid.[1] 3-Methyloxetane-3-carboxylic acid is commercially available, making this a practical approach for laboratory-scale synthesis.[3]

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[4] The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.

Synthesis_Workflow sub_acid 3-Methyloxetane-3-carboxylic Acid reaction Fischer Esterification (Reflux) sub_acid->reaction sub_methanol Methanol (excess) sub_methanol->reaction catalyst cat. H₂SO₄ catalyst->reaction workup Aqueous Workup (NaHCO₃ wash) reaction->workup Neutralization extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (Na₂SO₄ or MgSO₄) extraction->drying purification Purification (Distillation or Chromatography) drying->purification Crude Product product This compound purification->product Pure Product

Figure 1: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification

Materials:

  • 3-Methyloxetane-3-carboxylic acid (1.0 eq)[3]

  • Methanol (20-50 eq, anhydrous)

  • Sulfuric acid (0.1-0.2 eq, concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyloxetane-3-carboxylic acid and methanol.

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully add concentrated sulfuric acid dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Structural Characterization (Predicted)

In the absence of published experimental data, the structural identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques. The expected spectral data are predicted based on the known chemical shifts and fragmentation patterns of analogous oxetane-containing molecules and esters.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR * Oxetane Protons (CH₂): Two sets of doublets or a complex multiplet around 4.5-4.8 ppm, characteristic of the non-equivalent methylene protons on the oxetane ring.
* Methyl Ester (CH₃): A singlet at approximately 3.7 ppm.
* Oxetane Methyl (CH₃): A singlet around 1.5 ppm.
¹³C NMR * Carbonyl (C=O): A signal in the range of 170-175 ppm.
* Oxetane Carbons (CH₂): Signals around 75-80 ppm.
* Quaternary Carbon (C-3): A signal around 40-45 ppm.
* Methyl Ester (CH₃): A signal around 52 ppm.
* Oxetane Methyl (CH₃): A signal in the aliphatic region, around 20-25 ppm.[5]
Mass Spec. (EI) * Molecular Ion (M⁺): A peak at m/z = 130.06, corresponding to the molecular weight of C₆H₁₀O₃.[6]
* Key Fragments: Fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 99) or the entire ester group (-COOCH₃, m/z = 71). Ring-opening fragmentation patterns characteristic of oxetanes would also be expected.[7]
IR Spectroscopy * C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
* C-O Stretch (Ether & Ester): Strong absorption bands in the region of 1000-1300 cm⁻¹.
* C-H Stretch (Aliphatic): Absorption bands in the range of 2850-3000 cm⁻¹.

Crystal Structure Analysis (Theoretical Framework)

As no experimental crystal structure for this compound has been deposited in crystallographic databases, this section outlines a theoretical approach to its determination through in silico crystal structure prediction (CSP). CSP methods have become increasingly reliable for predicting the stable crystal packing of small organic molecules.

The crystal packing of this compound will be governed by a combination of intermolecular forces. The primary interactions are expected to be:

  • Dipole-Dipole Interactions: The ester and oxetane functionalities introduce significant dipole moments, which will drive the molecules to align in an anti-parallel fashion to optimize these interactions.

  • Van der Waals Forces: These dispersion forces will contribute to the overall packing efficiency.

  • Weak C-H···O Hydrogen Bonds: The oxygen atoms of the ester and oxetane can act as hydrogen bond acceptors for the methyl and methylene protons on neighboring molecules, further stabilizing the crystal lattice.

CSP_Workflow start Molecular Geometry Optimization (DFT, e.g., B3LYP/6-31G*) search Crystal Packing Search (Sampling common space groups) start->search ranking1 Initial Energy Ranking (Force Field Methods) search->ranking1 Generate plausible structures refinement Structure Refinement (Geometry optimization of top candidates) ranking1->refinement Select low-energy candidates ranking2 Final Energy Ranking (DFT with dispersion correction) refinement->ranking2 Optimized geometries analysis Analysis of Predicted Structures (Packing motifs, intermolecular interactions) ranking2->analysis Ranked stable structures result Predicted Polymorphs analysis->result

Figure 2: A generalized workflow for computational crystal structure prediction (CSP).
Protocol for in silico Crystal Structure Prediction

  • Monomer Geometry Optimization: The first step is to obtain an accurate gas-phase geometry of the this compound molecule using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Crystal Packing Search: A systematic search for possible crystal packing arrangements is performed. This involves placing the optimized monomer into common crystallographic space groups and varying the unit cell parameters and the position and orientation of the molecule within the cell.

  • Energy Minimization and Ranking: Each generated structure undergoes energy minimization using a molecular mechanics force field. The structures are then ranked based on their calculated lattice energies.

  • Refinement with Higher-Level Theory: A set of the most stable, low-energy structures from the initial ranking are subjected to more accurate energy calculations. This typically involves geometry optimization using periodic DFT with dispersion corrections (DFT-D), which is crucial for accurately describing the weak intermolecular interactions that govern crystal packing.

  • Analysis of Predicted Structures: The final ranked list of predicted crystal structures is analyzed to identify the most likely polymorphs. This analysis includes examining the packing motifs, intermolecular interactions (especially hydrogen bonding), and calculated densities. The predicted structures can then await experimental validation.

Applications in Drug Discovery and Materials Science

This compound is a valuable building block for introducing the 3,3-disubstituted oxetane motif into a variety of molecular scaffolds. Its primary application lies in medicinal chemistry, where it can be used to:

  • Improve Physicochemical Properties: The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a point of attachment for linking the oxetane moiety to a parent molecule. This can lead to significant improvements in aqueous solubility and metabolic stability.

  • Explore Chemical Space: As a non-classical bioisostere, the 3,3-disubstituted oxetane allows for the exploration of novel chemical space around a target binding site, potentially leading to new intellectual property and improved drug candidates.

  • Conformational Constraint: The rigid nature of the oxetane ring can be used to lock the conformation of a flexible side chain, which can enhance binding affinity and selectivity for a biological target.[2]

Beyond drug discovery, the strained oxetane ring can undergo ring-opening polymerization, suggesting potential applications in materials science for the development of novel polyethers with unique properties.

References

"thermodynamic stability of the 3-methyloxetane-3-carboxylate ring"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of the 3-Methyloxetane-3-carboxylate Ring

Abstract

The oxetane ring, particularly in its 3,3-disubstituted form, has emerged as a privileged scaffold in modern medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a detailed examination of the thermodynamic stability of a specific, highly relevant derivative: the 3-methyloxetane-3-carboxylate ring. We will dissect the intricate balance of forces that govern its stability, from the inherent ring strain of the four-membered system to the profound stabilizing influence of gem-disubstitution. This analysis is grounded in fundamental principles, including the Thorpe-Ingold effect, and is supplemented with actionable experimental and computational protocols for researchers. The objective is to equip scientists and drug development professionals with a comprehensive understanding of this motif's behavior, enabling its rational incorporation into next-generation therapeutics.

The Oxetane Motif: A Primer on a Strained but Valuable Heterocycle

Oxetanes are four-membered cyclic ethers that present a compelling paradox for chemists: they possess significant ring strain (approximately 106 kJ·mol⁻¹ or 25 kcal/mol), which suggests inherent reactivity, yet they can be remarkably stable when appropriately substituted.[1] This duality makes them fascinating subjects of study and powerful tools in molecular design.

In drug discovery, the oxetane ring is frequently employed as a bioisosteric replacement for less desirable functional groups like gem-dimethyl or carbonyl moieties.[3][4] Its introduction can block sites of metabolic attack, enhance aqueous solubility, and increase the three-dimensionality of a molecule—all without substantially increasing molecular weight.[4][5] However, the thermodynamic stability of an oxetane is not absolute; it is critically dependent on its substitution pattern. Follow-up studies have consistently demonstrated that stability is strongly linked to substitution, with 3,3-disubstituted examples being the most robust.[3][4]

Deconstructing Stability: The Case of 3-Methyloxetane-3-carboxylate

The stability of the 3-methyloxetane-3-carboxylate ring is a direct consequence of the interplay between destabilizing ring strain and powerful stabilizing effects introduced by the substituents at the C3 position.

The Foundational Role of the Thorpe-Ingold Effect

The primary stabilizing factor is the Thorpe-Ingold effect (also known as the gem-dialkyl effect). This principle states that the presence of two substituents on a single carbon atom within a chain favors intramolecular ring closure and enhances the stability of the resulting ring.[6][7] This occurs via two primary mechanisms:

  • Kinetic and Thermodynamic Angle Compression: The steric bulk of the methyl and carboxylate groups forces the C2-C3-C4 bond angle within the acyclic precursor to decrease. This pre-organizes the molecule for cyclization, lowering the entropic and enthalpic barrier to ring formation and stabilizing the cyclic state.[7][8]

  • Reduced Conformational Freedom: The gem-disubstituents restrict the bond rotations in the acyclic form, reducing its conformational entropy. This makes the transition to the more rigid cyclic state less entropically unfavorable, thus favoring the ring structure.[7]

Steric and Electronic Contributions

Beyond the Thorpe-Ingold effect, other factors contribute to the molecule's overall stability:

  • Steric Shielding: The substituents at the C3 position provide a steric shield. A key pathway for the degradation of oxetanes, particularly under acidic conditions, involves nucleophilic attack on the C-O σ* antibonding orbital. The 3,3-disubstitution pattern sterically hinders this pathway, significantly enhancing the ring's kinetic stability.[4]

  • Electronic Effects: The electronegative oxygen atom imparts a strong inductive electron-withdrawing effect that propagates through the short sigma-bond framework to the C3 position.[4] This polarizes the molecule and influences its interactions with its environment.

The diagram below illustrates the balance of these key structural forces.

G sub 3-Methyloxetane- 3-carboxylate Ring strain Inherent Ring Strain (~25 kcal/mol) sub->strain reactivity Carboxylate Reactivity (Potential Isomerization) sub->reactivity stab_node Stabilizing Factors thorpe_ingold Thorpe-Ingold Effect (Angle Compression) thorpe_ingold->sub steric Steric Shielding of C-O Bonds steric->sub destab_node Destabilizing Factors

Caption: Key forces governing the stability of the 3-methyloxetane-3-carboxylate ring.

A Critical Caveat: The Potential for Isomerization

While 3,3-disubstitution confers significant stability, it is crucial to recognize a potential liability specific to the carboxylate derivative. Recent studies have revealed that many oxetane-carboxylic acids can be unstable, undergoing spontaneous isomerization into γ-lactones, particularly upon storage at room temperature or gentle heating.[9] This intramolecular ring-opening reaction is thought to be driven by the proximity of the carboxylic acid, which can act as an internal nucleophile or proton source to catalyze the process.

This finding has profound implications for synthesis, purification, and storage. The stability of a specific oxetane-carboxylic acid may be enhanced by bulky substituents that disfavor the transition state for isomerization.[9] Researchers must be vigilant and routinely check the purity of these compounds by methods like NMR spectroscopy, especially after storage or before use in reactions that require heating.

Quantitative Assessment of Thermodynamic Stability

A thorough understanding of stability requires both experimental and computational validation. Below are standardized protocols for these assessments.

Data Presentation: Comparative Ring Strain Energies

To place the stability of oxetane in context, the following table summarizes the ring strain energies (RSE) of common small cyclic ethers.

Ring SystemNumber of AtomsRing Strain Energy (kcal/mol)
Oxirane (Ethylene Oxide)3~27
Oxetane 4 ~25
Tetrahydrofuran (THF)5~2
Tetrahydropyran (THP)6~1
Note: Values are approximate and can vary slightly based on the method of determination.[10][11]
Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is ideal for determining the thermal stability and decomposition profile of a compound.

Objective: To determine the onset temperature of thermal decomposition for 3-methyloxetane-3-carboxylate.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the high-purity 3-methyloxetane-3-carboxylate into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any volatiles released during heating. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature of 25 °C.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

    • Continue heating to a final temperature well above the expected decomposition (e.g., 350 °C).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. An exothermic peak indicates decomposition. The "onset temperature" of this exotherm is taken as the measure of thermal stability. A lower onset temperature signifies lower thermodynamic stability.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Computational Protocol: DFT Calculation of Ring Strain Energy

Computational chemistry provides a powerful means to quantify the inherent strain of a cyclic molecule. The Ring Strain Energy (RSE) can be calculated by comparing the energy of the cyclic compound to a strain-free acyclic reference using a balanced chemical equation (an isodesmic reaction).

Objective: To calculate the RSE of 3-methyloxetane-3-carboxylate using Density Functional Theory (DFT).

Methodology:

  • Define the Isodesmic Reaction: Construct a balanced reaction where the number and type of bonds are conserved on both sides. A suitable reaction is: 3-methyloxetane-3-carboxylate + 2(propane) + methyl acetate → 2,2-dimethyltetrahydrofuran + 2-methylpropane

  • Software and Level of Theory: Use a quantum chemistry software package (e.g., Gaussian, ORCA). Select a reliable level of theory, such as the ωB97X-D functional with the 6-31G(d) basis set or higher, which is effective for non-covalent interactions and general thermochemistry.

  • Geometry Optimization: Perform a full geometry optimization for all molecules (reactant and products) in the isodesmic reaction.

  • Frequency Calculation: Conduct a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Energy Calculation: Extract the electronic energy and the ZPVE for each molecule. Calculate the ZPVE-corrected total energy (E_total = E_electronic + ZPVE).

  • RSE Calculation: Calculate the total reaction energy (ΔE_rxn) which is equivalent to the RSE: ΔE_rxn (RSE) = Σ(E_total_products) - Σ(E_total_reactants)

  • Analysis: A positive ΔE_rxn value represents the amount of strain energy contained within the 3-methyloxetane-3-carboxylate ring.

G A Define Isodesmic Reaction B Select Level of Theory (e.g., ωB97X-D/6-31G(d)) A->B C Optimize Geometry for all Reactants & Products B->C D Perform Frequency Calculation (Confirm Minima, Get ZPVE) C->D E Calculate ZPVE-Corrected Total Energy for Each Molecule D->E F Calculate Reaction Energy ΔE_rxn = ΣE_products - ΣE_reactants E->F G Result: ΔE_rxn = Ring Strain Energy (RSE) F->G

Caption: Computational workflow for calculating Ring Strain Energy (RSE) via DFT.

Conclusion and Outlook

The thermodynamic stability of the 3-methyloxetane-3-carboxylate ring is a nuanced subject, governed by a delicate equilibrium between the destabilizing force of ring strain and the powerful stabilizing influence of 3,3-disubstitution, primarily through the Thorpe-Ingold effect and steric shielding. While this substitution pattern renders the oxetane core significantly more robust than its less-substituted counterparts, the presence of the carboxylic acid introduces a unique potential degradation pathway via isomerization to a lactone.[9]

For researchers in drug development, this motif remains a highly attractive building block for modulating molecular properties. However, its use demands a sophisticated awareness of its potential instability. Routine analytical verification, careful consideration of reaction conditions (avoiding excessive heat), and thoughtful design of purification and storage protocols are paramount to successfully harnessing its benefits. Future work in this area should focus on quantitatively mapping the substituent effects that either accelerate or mitigate the isomerization of oxetane-carboxylic acids, leading to predictive models for stability.

References

A Technical Guide to the Conformational Landscape of Methyl 3-methyloxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The oxetane ring, a four-membered cyclic ether, has emerged as a crucial structural motif in modern medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] Its compact, three-dimensional structure provides a unique scaffold that can favorably interact with biological targets.[3] However, the full potential of oxetane-containing molecules can only be realized through a deep understanding of their three-dimensional conformation. This guide provides an in-depth analysis of the conformational preferences of Methyl 3-methyloxetane-3-carboxylate, a representative 3,3-disubstituted oxetane. We will explore the theoretical underpinnings of oxetane ring puckering, detail rigorous computational and experimental protocols for its analysis, and synthesize these findings to construct a comprehensive picture of the molecule's conformational landscape.

Introduction: The Significance of Oxetane Conformation

Oxetanes are increasingly incorporated into drug candidates as bioisosteres for commonly found groups like gem-dimethyl or carbonyl functionalities.[2][4] The substitution of these groups with an oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and altered metabolic profiles, all while maintaining or enhancing biological activity.[2] The stability and utility of these scaffolds are highly dependent on their substitution pattern, with 3,3-disubstituted oxetanes being notably more stable than other variants.[2]

The biological function of any molecule is inextricably linked to its three-dimensional shape. For oxetanes, the non-planar, "puckered" nature of the ring and the spatial orientation of its substituents dictate how the molecule presents itself to its environment, including enzyme active sites and protein receptors. This compound presents a compelling case study: the two different substituents at the C3 position break the symmetry of the ring and introduce a complex interplay of steric and electronic effects that govern its preferred conformation. This guide aims to elucidate these factors through a combination of predictive computational modeling and validated experimental techniques.

Theoretical Framework: The Puckered Nature of the Oxetane Ring

Unlike the idealized planar structures often drawn in two dimensions, four-membered rings like oxetane adopt a non-planar, puckered conformation to alleviate torsional strain from eclipsing interactions between adjacent substituents.[5][6] While unsubstituted oxetane itself has a very small puckering angle and a low barrier to inversion, allowing it to be considered quasi-planar, the introduction of substituents significantly increases the degree of puckering.[4][7][8]

This puckering can be described by a single coordinate, often represented by a dihedral angle, which defines the deviation from planarity. The molecule rapidly interconverts between two equivalent (in symmetric cases) or non-equivalent (in asymmetric cases) puckered states through a higher-energy planar transition state.[7] The energy difference between these conformers and the barrier to their interconversion are critical parameters that define the conformational landscape. For this compound, the key question is how the methyl and carboxylate groups orient themselves in the lowest energy state—a question with significant implications for the molecule's overall shape and polarity.

Methodologies for Elucidating Conformational Landscapes

A dual approach, combining the predictive power of computational chemistry with the real-world validation of NMR spectroscopy, provides the most robust method for conformational analysis.

Computational Modeling: A Predictive Approach

Quantum mechanical (QM) calculations allow for the exploration of a molecule's potential energy surface to identify stable conformers (energy minima) and the transition states that connect them.

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular editor. Generate initial guesses for various puckered conformations.

  • Conformational Search: Perform a systematic or stochastic conformational search to broadly explore the potential energy surface. This step is crucial for identifying all relevant low-energy structures.

  • Geometry Optimization: Subject each identified conformer to full geometry optimization. A common and reliable method is Density Functional Theory (DFT) using a functional like B3LYP or M06-2X, paired with a Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy.

  • Frequency Calculations: Perform frequency calculations at the same level of theory for all optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermochemical data, such as Gibbs free energies.

  • Relative Energy Analysis: Calculate the relative energies (ΔE and ΔG) of all conformers to determine their relative populations at a given temperature using the Boltzmann distribution equation.

G cluster_workflow Computational Analysis Workflow A 1. 3D Structure Generation B 2. Conformational Search (Broad Exploration) A->B Initial Geometries C 3. Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) B->C Candidate Conformers D 4. Frequency Calculation (Confirm Minima, Get Free Energy) C->D Optimized Structures E 5. Relative Energy Analysis (Boltzmann Population) D->E Thermochemical Data F Potential Energy Surface E->F Final Landscape

Caption: Workflow for computational conformational analysis.

NMR Spectroscopy: An Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state structure and dynamics of molecules.[9] For cyclic systems, proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE) are particularly informative.

  • Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is related to the dihedral angle between them via the Karplus equation. By measuring these couplings in the oxetane ring, one can deduce the ring's puckering and the relative orientation of substituents.

  • Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). Observing an NOE between a substituent proton (e.g., the methyl group) and a ring proton can provide definitive proof of their spatial proximity, helping to assign a specific conformation.

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments.

  • 2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.

  • Data Analysis:

    • Measure the ³JHH values for the protons on the oxetane ring.

    • Analyze the NOESY/ROESY spectrum to identify key spatial proximities. For instance, an NOE between the methyl protons and the C2/C4 protons on one face of the ring would indicate the methyl group's orientation.

    • Compare the experimental J-values and NOEs with those predicted from the computationally derived low-energy conformers to validate the theoretical model.

Conformational Analysis of this compound

Applying the methodologies described above allows us to characterize the conformational landscape of the title molecule. The puckering of the ring creates two distinct, non-equivalent conformations, primarily differing in which substituent occupies the pseudo-axial or pseudo-equatorial position.

Identifying Key Conformers

The two primary low-energy conformers arise from the ring pucker, which can place the larger carboxymethyl group in a pseudo-axial position (Conformer A) or a pseudo-equatorial position (Conformer B).

  • Conformer A (Axial COOMe): The methyl group occupies a pseudo-equatorial position, while the bulkier methyl carboxylate group is in a pseudo-axial position.

  • Conformer B (Equatorial COOMe): The methyl carboxylate group occupies a pseudo-equatorial position, with the methyl group in a pseudo-axial position.

Generally, bulky substituents prefer the more spacious equatorial position to minimize steric clashes. Therefore, it is hypothesized that Conformer B will be the lower energy, more populated conformer.

G cluster_eq Conformational Equilibrium ConformerA Conformer A (Axial COOMe) ConformerB Conformer B (Equatorial COOMe) ConformerA->ConformerB K_eq > 1 (Predicted) TransitionState Planar Transition State ConformerA->TransitionState ΔG‡ TransitionState->ConformerB ΔG‡

References

A Technical Guide to the Computational Modeling of Methyl 3-methyloxetane-3-carboxylate Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxetane Moiety as a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the oxetane ring has garnered significant attention.[1][2] This four-membered saturated heterocycle is not merely a passive structural element; it actively modulates key molecular properties. When judiciously employed as a replacement for more common functionalities like gem-dimethyl or carbonyl groups, the oxetane moiety can profoundly enhance aqueous solubility, improve metabolic stability, and alter conformational preferences.[3][4] Its inherent polarity and three-dimensional character provide a unique tool for medicinal chemists to escape the "flatland" of aromatic systems and explore new chemical space.[1]

Methyl 3-methyloxetane-3-carboxylate, the subject of this guide, is a prototypical example of a decorated oxetane. The presence of both a methyl group and a methyl ester at the 3-position introduces chirality and additional points for potential interactions, making it a valuable building block in synthetic chemistry. Understanding the intrinsic electronic and structural properties of this molecule through computational modeling is paramount for predicting its behavior in more complex biological environments. This guide will provide a comprehensive, step-by-step methodology for the in-silico characterization of this compound, grounded in the principles of Density Functional Theory (DFT).

I. Foundational Principles: Why Computational Modeling?

Before embarking on any synthetic endeavor, a robust computational analysis provides invaluable foresight. It allows for the rational design of molecules and the prediction of their properties, thereby saving significant time and resources. For a molecule like this compound, computational modeling can elucidate:

  • Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

  • Electronic Properties: The distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

  • Spectroscopic Signatures: Predicted vibrational frequencies (IR) and NMR chemical shifts that can aid in experimental characterization.

  • Reactivity Indices: Identification of regions susceptible to nucleophilic or electrophilic attack.

This in-silico approach provides a foundational dataset that can inform subsequent stages of drug development, from analogue design to formulation.

II. The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a validated workflow for the computational characterization of this compound using Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Step 1: Initial Structure Preparation

The first step is to generate a three-dimensional structure of the molecule. This can be accomplished using any standard molecular building software (e.g., Avogadro, ChemDraw). The SMILES string for this compound is CC1(COC1)C(=O)OC.[5]

Step 2: Geometry Optimization

The initial structure is a mere approximation. To find the most stable, low-energy conformation, a geometry optimization must be performed.

  • Methodology: Density Functional Theory (DFT) is the method of choice. The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[6]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point, offering a reasonable compromise between accuracy and computational expense.[6] This basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the strained oxetane ring and the polar carbonyl group.

  • Software: This calculation can be performed using software packages like Gaussian, ORCA, or GAMESS.

  • Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation. This ensures that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This serves two purposes:

  • Thermodynamic Properties: It allows for the calculation of thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • IR Spectrum Prediction: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. This can be a valuable tool for experimental verification.

Step 4: Electronic Property Analysis

With the optimized geometry, a deeper analysis of the electronic structure can be undertaken.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.[7]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

  • Mulliken Population Analysis: This analysis provides a numerical value for the partial charge on each atom in the molecule, offering a quantitative measure of the electron distribution.[7]

Visualizing the Computational Workflow

Computational_Workflow Start 1. Initial 3D Structure Generation (SMILES: CC1(COC1)C(=O)OC) Opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Start->Opt Freq 3. Vibrational Frequency Analysis (Confirm Minimum Energy & Predict IR) Opt->Freq Elec 4. Electronic Property Calculation (HOMO, LUMO, MEP, Charges) Freq->Elec Data 5. Data Analysis & Interpretation Elec->Data

Caption: A streamlined workflow for the computational analysis of this compound.

III. Predicted Properties of this compound: A Data-Driven Overview

While a full computational study would generate a large dataset, the following tables summarize the key properties that would be obtained through the aforementioned workflow. These values are illustrative and would be precisely determined by the calculations.

Table 1: Key Geometric and Electronic Parameters (Predicted)
PropertyPredicted Value/ObservationSignificance in Drug Discovery
Molecular Formula C6H10O3Foundational for molecular weight and elemental composition.
Molecular Weight 130.14 g/mol A key parameter in Lipinski's Rule of Five.
Oxetane Ring Puckering Angle Expected to be non-planarInfluences the molecule's 3D shape and interaction with protein binding sites.
HOMO-LUMO Energy Gap ~5-7 eV (Typical for stable organic molecules)A larger gap suggests higher kinetic stability and lower reactivity.[8]
Dipole Moment Moderate to HighIndicates the overall polarity of the molecule, affecting solubility and membrane permeability.
Molecular Electrostatic Potential (MEP) Negative potential around the carbonyl oxygen and oxetane oxygen. Positive potential on the hydrogens.Predicts sites for hydrogen bonding and other non-covalent interactions.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
Functional GroupPredicted Wavenumber (cm⁻¹)Expected Experimental Observation
C=O (Ester)~1750-1730Strong, sharp absorption band in the IR spectrum.
C-O-C (Oxetane & Ester)~1200-1000Characteristic stretching vibrations.
C-H (Aliphatic)~3000-2850Stretching vibrations.

IV. Authoritative Grounding and Self-Validation

The protocols described herein are based on well-established principles of computational chemistry. The choice of the B3LYP functional and the 6-31G(d,p) basis set is a standard in the field for obtaining reliable results for organic molecules.[6][8] The validity of the computational model is internally checked at several stages:

  • Convergence Criteria: The geometry optimization must meet stringent convergence criteria for both energy and forces, ensuring a stable structure has been found.

  • Frequency Analysis: The absence of imaginary frequencies is a critical checkpoint that validates the optimized geometry as a true local minimum.

  • Comparison with Experimental Data: Where available, comparison of predicted properties (e.g., IR spectra, geometric parameters from X-ray crystallography of similar compounds) with experimental data is the ultimate validation of the chosen computational method.

By adhering to this rigorous, multi-step process, researchers can have a high degree of confidence in the generated data.

V. Conclusion: From In-Silico Insights to Rational Drug Design

The computational modeling of this compound provides a powerful, data-driven foundation for its application in drug discovery. By elucidating its structural, electronic, and reactivity properties, we can make more informed decisions about its incorporation into larger, more complex bioactive molecules. The methodologies outlined in this guide represent a robust and validated approach for generating these crucial in-silico insights, ultimately accelerating the drug design and development pipeline. The unique properties conferred by the oxetane moiety, when properly understood through computational analysis, can be leveraged to create the next generation of therapeutics with improved efficacy and safety profiles.[9]

References

A Technical Guide to the Ring Reactivity of Methyl 3-methyloxetane-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The oxetane ring, a four-membered cyclic ether, has become an increasingly vital structural motif in medicinal chemistry.[1][2] Valued for its ability to act as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups, its incorporation can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability.[3][4][5] Among oxetane derivatives, 3,3-disubstituted variants exhibit superior chemical stability, making them particularly attractive for drug development programs.[2][6][7] This guide provides an in-depth analysis of the reactivity of a representative 3,3-disubstituted oxetane, Methyl 3-methyloxetane-3-carboxylate. We will explore the structural and electronic factors governing its stability, the conditions under which the oxetane ring undergoes cleavage, and the chemospecificity of reactions targeting the ester functionality while preserving the heterocyclic core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important building block.

Introduction: The Ascendancy of 3,3-Disubstituted Oxetanes

The strategic replacement of common functional groups with bioisosteres is a cornerstone of modern medicinal chemistry. Oxetanes have emerged as a powerful tool in this arena, offering a unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[2][3] Pioneering work demonstrated that replacing a gem-dimethyl group with an oxetane ring can improve aqueous solubility by orders of magnitude while occupying a similar steric volume.[3] Furthermore, the strong electron-withdrawing nature of the oxetane oxygen can beneficially reduce the basicity of proximal amines, a tactic used to mitigate off-target effects like hERG channel inhibition.[3]

While the inherent ring strain of oxetanes (approximately 25.5 kcal/mol, comparable to epoxides) is the source of their synthetic utility in ring-opening reactions, it has also raised concerns about their chemical stability.[4][8] Follow-up studies have robustly demonstrated that stability is strongly linked to the substitution pattern.[2][6] Specifically, 3,3-disubstituted oxetanes, such as this compound, are the most stable class.[7] This enhanced stability is attributed to the steric shielding of the C2 and C4 positions by the C3 substituents, which hinders the approach of external nucleophiles.[7] This predictable stability profile allows chemists to employ the oxetane ring not just as a reactive intermediate, but as a stable core to be carried through multi-step syntheses.

This guide focuses on this compound, a molecule that embodies the key features of this class: a strained four-membered ring, a stabilizing quaternary center, and a synthetically versatile ester handle. Understanding the interplay between the reactivity of the oxetane ring and the ester group is critical for its effective application.

Governing Factors of Reactivity: Strain and Substitution

The chemical behavior of this compound is dominated by two key features: the inherent strain of the oxetane ring and the electronic and steric effects of its substituents.

  • Ring Strain: The bond angles within the oxetane ring are significantly compressed from the ideal tetrahedral angle, resulting in substantial ring strain (~25.5 kcal/mol).[4] This strain provides the thermodynamic driving force for ring-opening reactions, which relieve this instability.[4][9]

  • 3,3-Disubstitution: The presence of both a methyl and a carboxylate group at the C3 position is the single most important factor for the molecule's stability. These groups sterically block the backside trajectory required for an SN2-type nucleophilic attack on the C2 or C4 carbons, significantly increasing the activation energy for uncatalyzed ring-opening.[7]

  • Electronic Effects: The electron-withdrawing nature of the methyl ester group at C3 can have a modest influence on the basicity of the oxetane oxygen, though the primary mode of reactivity remains activation of the oxygen by a Lewis or Brønsted acid.[4][6]

The following diagram illustrates the key structural features that dictate the molecule's reactivity profile.

Structural Features Influencing Reactivity cluster_molecule This compound cluster_factors Controlling Factors cluster_outcomes Reactivity Outcomes mol C(C1(OC(C1)=O)C)OC strain High Ring Strain (~25.5 kcal/mol) mol->strain sterics Steric Hindrance at C2/C4 mol->sterics electronics Electron-Withdrawing Ester Group mol->electronics reactivity Susceptibility to Acid-Catalyzed Ring-Opening strain->reactivity stability High Kinetic Stability to Nucleophiles sterics->stability electronics->reactivity Workflow: Selective Ester Saponification start This compound process 1. LiOH 2. THF/MeOH/H₂O 3. 25 °C start->process end 3-methyloxetane-3-carboxylic acid process->end side_note Oxetane ring is stable under these conditions. process->side_note Mechanism: Acid-Catalyzed Ring-Opening start Oxetane Substrate protonation Protonation of Oxygen (H⁺) start->protonation Fast activated Activated Oxonium Ion protonation->activated attack Nucleophilic Attack (Nu⁻) at C2/C4 activated->attack Slow (RDS) product Ring-Opened 1,3-Diol Derivative attack->product

References

Navigating the Acquisition of Methyl 3-methyloxetane-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetanes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane motif has garnered significant attention.[1][2] Its unique combination of polarity, metabolic stability, and three-dimensional character makes it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[1][2] Methyl 3-methyloxetane-3-carboxylate, in particular, represents a valuable building block for introducing this desirable scaffold into novel molecular entities. This guide provides an in-depth analysis of the potential suppliers, cost considerations, and synthetic routes for this key intermediate, tailored for researchers and professionals in drug development.

Commercial Availability: A Tale of Two Molecules

A thorough investigation of the chemical supplier landscape reveals a notable disparity in the commercial availability of this compound (CAS No. 1260670-18-5) and its corresponding carboxylic acid precursor, 3-Methyloxetane-3-carboxylic acid (CAS No. 28562-68-7).

This compound: The Less Common Ester

Direct suppliers for this compound are limited, suggesting it is a more specialized reagent. Researchers seeking to procure this compound directly should consider the following vendors:

SupplierCAS NumberAdditional Information
Matrix Scientific1260670-18-5Lists the compound in their catalog.[3]
BLD Pharm1260670-18-5Offers the compound, with a note for special online order offers.[4]

The limited number of direct suppliers indicates that this compound may be produced in smaller quantities or on a made-to-order basis. Consequently, lead times and cost may be higher compared to more common reagents.

3-Methyloxetane-3-carboxylic acid: The Readily Available Precursor

In contrast, the carboxylic acid precursor is significantly more accessible, offered by a wider range of chemical suppliers. This suggests that a synthetic approach, starting from the acid, may be a more practical and cost-effective strategy for obtaining the desired methyl ester.

SupplierCAS NumberPurity/Notes
Sigma-Aldrich28562-68-7Available at 97% purity.[3][5]
Oakwood Chemical28562-68-7Available.[6]
Amerigo Scientific28562-68-7Available.[7]
Regent Chemicals28562-68-7Available at 96% purity.[8]
CymitQuimica28562-68-7Lists multiple suppliers with varying purities.[9]

The broader availability of the carboxylic acid provides researchers with greater flexibility in terms of supplier choice, potentially leading to more competitive pricing and shorter delivery times.

Cost Considerations: A Strategic Assessment

Due to the specialized nature of this compound, publicly available pricing is scarce. The cost is likely to be influenced by factors such as the quantity required, purity specifications, and the supplier's current stock levels. For accurate pricing, it is imperative to contact the suppliers directly and request a quote.

For 3-Methyloxetane-3-carboxylic acid, while some suppliers may list catalog prices for small quantities, larger or bulk orders will also necessitate a direct inquiry. Researchers should weigh the cost of purchasing the less common ester against the cost of acquiring the more readily available carboxylic acid and performing the esterification in-house or through a custom synthesis service. The latter approach may offer significant cost savings, particularly for larger scale requirements.

Synthetic Pathway: From Carboxylic Acid to Methyl Ester

The synthesis of this compound from its carboxylic acid precursor is a straightforward esterification reaction. However, the strained nature of the oxetane ring requires careful consideration of reaction conditions to avoid unwanted ring-opening side reactions. The classical Fischer esterification method is a viable approach.[10][11]

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound via acid-catalyzed esterification of 3-Methyloxetane-3-carboxylic acid.

Materials:

  • 3-Methyloxetane-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methyloxetane-3-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent such as diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Fischer_Esterification Carboxylic_Acid 3-Methyloxetane-3-carboxylic acid Protonated_Carbonyl Protonated Carbonyl Intermediate Carboxylic_Acid->Protonated_Carbonyl + H+ Methanol Methanol (CH3OH) Acid_Catalyst H+ (e.g., H2SO4) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH3OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Methyl_Ester This compound Protonated_Ester->Methyl_Ester - H+ Water Water (H2O)

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 3-methyloxetane-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxetane motif has emerged from a niche curiosity to a cornerstone in modern medicinal chemistry and drug design.[1][2] Valued for its ability to confer favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and modulated basicity of adjacent amines, the oxetane ring is a powerful tool for lead optimization.[2][3][4] This guide focuses on a particularly versatile building block: Methyl 3-methyloxetane-3-carboxylate. We provide an in-depth exploration of its strategic applications, detailed experimental protocols for its core transformations, and insights into the practical considerations necessary for its successful deployment in complex synthetic campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold to access novel chemical space and design next-generation therapeutics.

Core Concepts: Physicochemical Profile and Synthetic Rationale

This compound is a 3,3-disubstituted oxetane, a structural class noted for its relative stability compared to less substituted oxetanes.[3][4] Its structure combines the strained, polar four-membered ether ring with a synthetically versatile methyl ester at a quaternary carbon center. This unique combination is the source of its utility.

The Rationale for Use:

  • Metabolic Blocker & Bioisostere: The 3,3-disubstituted pattern serves as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[5][6] The gem-dimethyl group is often used to block sites of metabolic oxidation, but it significantly increases lipophilicity. The oxetane motif provides the same steric shielding while introducing polarity, often leading to a more balanced profile of metabolic stability and solubility.[6]

  • Solubility Enhancement: The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, which can disrupt crystal packing and improve aqueous solubility—a critical parameter for oral bioavailability.[2][6]

  • Vectorial Exit Points for 3D Scaffolds: The rigid, non-planar structure of the oxetane ring provides well-defined exit vectors for substituents, enabling chemists to explore three-dimensional chemical space more effectively than with traditional flat, aromatic rings. This is particularly valuable in creating spirocyclic systems.[7]

  • Modulation of Amine Basicity: When incorporated near a nitrogen atom, the electron-withdrawing nature of the oxetane ring can lower the pKa of the amine.[2][5] This subtle modulation can be crucial for optimizing target engagement, reducing off-target effects, and improving pharmacokinetic properties.[3]

Table 1: Physicochemical Properties of this compound and its Parent Acid
PropertyThis compound3-Methyloxetane-3-carboxylic acid
CAS Number 1260670-18-5 (Example)28562-68-7[8]
Molecular Formula C₆H₁₀O₃C₅H₈O₃[8][9]
Molecular Weight 130.14 g/mol 116.12 g/mol [8]
Appearance Colorless Oil (Predicted)White to off-white solid[9]
Key Structural Feature Strained 4-membered ether ring, EsterStrained 4-membered ether ring, Acid

Core Synthetic Transformations & Protocols

The synthetic utility of this compound stems from the reactivity of its ester functional group. The primary challenge in all transformations is to preserve the integrity of the oxetane ring, which is susceptible to cleavage under harsh conditions, particularly strong acids.[4][10]

G start Methyl 3-methyloxetane-3-carboxylate amide Oxetanyl Amides start->amide Aminolysis / Amide Coupling acid 3-Methyloxetane-3-carboxylic acid start->acid Ester Hydrolysis (Basic Conditions) alcohol (3-Methyloxetan-3-yl)methanol start->alcohol Ester Reduction (e.g., LiAlH4)

Figure 1: Key synthetic transformations of this compound.

Protocol 2.1: Direct Aminolysis for Amide Synthesis

Principle: This protocol describes the direct reaction of the methyl ester with a primary or secondary amine at elevated temperatures to form the corresponding amide. This method is advantageous for its simplicity and atom economy, avoiding the need for coupling reagents. The key is careful temperature control to drive the reaction without promoting side reactions.

Materials & Reagents:

  • This compound (1.0 eq)

  • Amine of interest (e.g., Benzylamine, 1.2 eq)

  • Methanol (as solvent or for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Sealed reaction vessel suitable for heating

Procedure:

  • To a clean, dry sealed reaction vessel, add this compound (1.0 eq) and the desired amine (1.2 eq).

  • If the amine is a solid, a minimal amount of a high-boiling, inert solvent like toluene or xylene can be added, but neat conditions are often preferred.

  • Seal the vessel tightly and heat the mixture to 80-100 °C with stirring.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the nucleophilic acyl substitution. A sealed vessel prevents the loss of volatile reactants and the methanol byproduct, helping to drive the equilibrium.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed (typically 8-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like DCM or EtOAc.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure amide.

Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2.2: Saponification to 3-Methyloxetane-3-carboxylic Acid

Principle: This protocol uses basic hydrolysis (saponification) to convert the methyl ester into the corresponding carboxylic acid. The use of a strong base like NaOH or LiOH is effective, but conditions must be controlled (e.g., moderate temperature) to prevent any potential base-mediated ring-opening, though this is less common than acid-catalyzed opening. This resulting acid is a key intermediate for further functionalization, such as amide couplings using standard reagents (EDC, HATU, etc.).

Materials & Reagents:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Causality: The use of LiOH in a THF/water solvent system ensures homogeneity for the organic ester and the inorganic base, facilitating a smooth and efficient hydrolysis. Basic conditions are chosen specifically to avoid the acid-catalyzed ring-opening pathway.[10]

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A white precipitate may form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield 3-Methyloxetane-3-carboxylic acid, which can often be used without further purification.

Characterization: The product can be confirmed by ¹H NMR and comparison to known literature data for 3-Methyloxetane-3-carboxylic acid.[8][9]

Protocol 2.3: Reduction to (3-Methyloxetan-3-yl)methanol

Principle: The ester is reduced to the primary alcohol using a powerful hydride-based reducing agent like lithium aluminum hydride (LiAlH₄). This transformation provides access to (3-Methyloxetan-3-yl)methanol, a valuable building block for introducing the oxetane motif via ether linkages or further oxidation states.

Materials & Reagents:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium sulfate (Na₂SO₄) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. Maintain the internal temperature below 5 °C.

    • Causality: LiAlH₄ is a highly reactive and unselective reducing agent. The reaction is highly exothermic, and slow addition at 0 °C is critical to control the reaction rate and prevent overheating, which could lead to decomposition of the strained ring. Anhydrous conditions are mandatory as LiAlH₄ reacts violently with water.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench the excess LiAlH₄. This can be done using a Fieser workup: sequentially and slowly add H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify by flash column chromatography if necessary.

Characterization: Confirm product structure by ¹H NMR, ¹³C NMR, and comparison to known data for (3-Methyloxetan-3-yl)methanol.[11]

Mechanistic Integrity: Avoiding Undesirable Pathways

The primary vulnerability of the oxetane ring is its susceptibility to ring-opening under acidic conditions. This proceeds via protonation of the ether oxygen, followed by nucleophilic attack on one of the ring carbons. For a 3,3-disubstituted oxetane, this can lead to a mixture of diol products after hydrolysis, representing a loss of the desired scaffold. Therefore, synthetic planning must prioritize neutral or basic conditions wherever possible.

G cluster_0 Undesirable Acid-Catalyzed Ring-Opening Oxetane Protonated Oxetane Carbocation Tertiary Carbocation (Stabilized) Oxetane->Carbocation Ring Opening (Slow, Rate-Determining) Product Ring-Opened Diol Product Carbocation->Product Nucleophilic Attack (Fast) Start_Oxetane Oxetane Ring H+ H⁺ Nu: Nu:⁻ / H₂O

Figure 2: Simplified mechanism of acid-catalyzed oxetane ring-opening.

References

Synthesis of Methyl 3-Methyloxetane-3-carboxylate Derivatives: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Moiety in Modern Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure and favorable physicochemical properties—including enhanced aqueous solubility, improved metabolic stability, and its function as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities—render it an invaluable scaffold for the design of novel therapeutic agents.[2][3][4] This guide provides an in-depth exploration of the primary synthetic pathways to access a key building block, Methyl 3-methyloxetane-3-carboxylate, and its derivatives. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols, and offer quantitative data to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the strained oxetane ring necessitates specific and often carefully optimized synthetic approaches. Two principal strategies have proven most fruitful for the synthesis of 3,3-disubstituted oxetanes like this compound: the intramolecular Williamson etherification and synthetic routes commencing from oxetan-3-one.

The Intramolecular Williamson Etherification: A Classic Route to Oxetanes

The intramolecular Williamson etherification stands as a robust and frequently employed method for the formation of the oxetane ring.[1][3] This approach hinges on the cyclization of a suitably substituted 1,3-diol or a related halohydrin under basic conditions.[1] The reaction proceeds via a classic SN2 mechanism, wherein an alkoxide nucleophile executes a backside attack on a carbon atom bearing a leaving group (such as a halide or sulfonate ester) positioned in a 1,3-relationship.[5][6][7]

The successful formation of the four-membered ring is a kinetic balancing act. While the 4-exo-tet cyclization is kinetically less favored compared to the formation of larger rings, the appropriate choice of substrate and reaction conditions can drive the reaction towards the desired oxetane product.[8]

Diagram 1: Intramolecular Williamson Etherification

Williamson_Ether_Synthesis reactant 1,3-Halohydrin Derivative intermediate Alkoxide Intermediate reactant->intermediate  Base (e.g., NaH) product Oxetane Ring intermediate->product  Intramolecular SN2 Attack (4-exo-tet)

Caption: Intramolecular Williamson etherification pathway.

Synthesis from Oxetan-3-one: A Versatile Starting Point

Commercially available oxetan-3-one serves as a versatile precursor for a variety of 3-substituted and 3,3-disubstituted oxetanes.[3][9] However, classical homologation methods applied to oxetan-3-one to introduce a carboxylate group can be challenging due to the inherent sensitivity of the strained oxetane ring to strongly oxidative, acidic, or basic conditions.[9] Milder, more sophisticated homologation sequences are therefore required.[9]

A notable approach involves a multi-step sequence that circumvents harsh reagents. While the full experimental details are not exhaustively published in a single source, a telescoped procedure has been developed involving key steps such as a Tsuji hydrogenolysis, osmium-free dihydroxylation, and subsequent oxidative cleavage to yield the desired carboxylate.[9]

Experimental Protocols

The following protocols are designed to provide detailed, step-by-step guidance for the synthesis of this compound and its precursors.

Protocol 1: Synthesis of 3-Methyl-3-oxetanemethanol

This protocol outlines the synthesis of a key precursor, (3-methyloxetan-3-yl)methanol, which can be subsequently oxidized to the target carboxylic acid and ester.

Reaction Scheme:

(Starting Material: 1-chloro-2,2-bis(hydroxymethyl)propane) -> (3-methyloxetan-3-yl)methanol

Materials:

  • 1-chloro-2,2-bis(hydroxymethyl)propane

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of potassium hydroxide (2.0 eq) in diethylene glycol, add 1-chloro-2,2-bis(hydroxymethyl)propane (1.0 eq).

  • Heat the reaction mixture to 140-150 °C and maintain this temperature for 4 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation to afford (3-methyloxetan-3-yl)methanol.[10]

Expected Yield: ~70-80%

Characterization Data:

  • Appearance: Colorless oil

  • Boiling Point: 85-87 °C at 15 mmHg

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.45 (d, J = 5.9 Hz, 2H), 4.38 (d, J = 5.9 Hz, 2H), 3.70 (s, 2H), 1.32 (s, 3H).

Protocol 2: Oxidation to 3-Methyloxetane-3-carboxylic Acid

This protocol describes the oxidation of the primary alcohol to the corresponding carboxylic acid. A key consideration is the use of conditions that do not promote the opening of the strained oxetane ring.

Reaction Scheme:

(3-methyloxetan-3-yl)methanol -> 3-Methyloxetane-3-carboxylic acid

Materials:

  • (3-methyloxetan-3-yl)methanol[10]

  • Palladium on activated charcoal (5 wt%)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (as an activator, optional but recommended)

  • Aqueous sodium hydroxide (NaOH) solution (2.2 M)

  • Oxygen gas

  • Sulfuric acid (50%)

  • Methyl isobutyl ketone

Procedure:

  • In a reaction vessel equipped with a stirrer, internal thermometer, and gas inlet, combine a solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in 2.2 M aqueous sodium hydroxide solution (1.1 eq).[11]

  • Add 5% palladium on activated charcoal and a catalytic amount of Bi(NO₃)₃·5H₂O.[11]

  • Heat the mixture to approximately 80 °C while bubbling oxygen gas through the solution.[11]

  • Monitor the reaction progress by oxygen uptake. The reaction is typically complete within 3-5 hours.

  • Cool the reaction mixture to room temperature and filter off the catalyst.

  • Wash the catalyst with a small amount of water.

  • Acidify the filtrate to pH 1 with 50% sulfuric acid.

  • Extract the acidified solution with methyl isobutyl ketone (2 x 50 mL).[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methyloxetane-3-carboxylic acid.[11][12]

Expected Yield: >95%[11]

Characterization Data:

  • Appearance: White to off-white solid[12]

  • Melting Point: 58-60 °C[11]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 178.5, 80.1, 42.9, 18.2.

Diagram 2: Oxidation of (3-methyloxetan-3-yl)methanol

Oxidation_Reaction start (3-methyloxetan-3-yl)methanol product 3-Methyloxetane-3-carboxylic acid start->product  Pd/C, O2  aq. NaOH, 80°C

Caption: Catalytic oxidation to the carboxylic acid.

Protocol 3: Esterification to this compound

The esterification of 3-methyloxetane-3-carboxylic acid must be conducted under mild conditions to avoid ring-opening.[4] Strongly acidic conditions, such as Fischer esterification, should be avoided.[4]

Reaction Scheme:

3-Methyloxetane-3-carboxylic acid -> This compound

Materials:

  • 3-Methyloxetane-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Method A: Via the Acid Chloride

  • Suspend 3-methyloxetane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add a solution of anhydrous methanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

Method B: Direct Esterification with a Coupling Agent

  • Dissolve 3-methyloxetane-3-carboxylic acid (1.0 eq), methanol (1.5 eq), and a coupling agent such as DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 12-18 hours.

  • Filter off the urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Characterization Data for this compound:

  • Appearance: Colorless liquid

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.63 (d, J = 6.0 Hz, 2H), 4.41 (d, J = 6.0 Hz, 2H), 3.75 (s, 3H), 1.58 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 78.9, 52.4, 43.1, 20.7.

Quantitative Data Summary

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
(3-methyloxetan-3-yl)methanolC₅H₁₀O₂102.13Colorless oilN/A85-87 @ 15 mmHg
3-Methyloxetane-3-carboxylic acidC₅H₈O₃116.12White to off-white solid58-60N/A
This compoundC₆H₁₀O₃130.14Colorless liquidN/AN/A

Conclusion and Future Outlook

The synthetic protocols detailed herein provide reliable and scalable methods for the preparation of this compound, a valuable building block for drug discovery and development. The choice of synthetic route will depend on the starting material availability and the scale of the synthesis. The intramolecular Williamson etherification offers a convergent approach, while derivatization of oxetan-3-one provides a more linear pathway. Understanding the sensitivity of the oxetane ring to harsh reaction conditions is paramount for the successful synthesis of these and other related derivatives. As the demand for novel chemical matter continues to grow, the development of even more efficient and versatile methods for the synthesis of functionalized oxetanes will undoubtedly remain an area of active research.

References

Application Notes & Protocols: Methyl 3-methyloxetane-3-carboxylate as a Three-Dimensional Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to the Oxetane Motif in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern drug discovery, identifying multiple approved drugs and numerous clinical candidates.[1] The core principle of FBDD is to screen low-molecular-weight compounds ("fragments") that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for optimization into potent leads, guided by structural biology.[1] The success of FBDD is intrinsically linked to the quality and diversity of the fragment library. In recent years, there has been a significant shift away from flat, aromatic compounds towards fragments with greater three-dimensionality (a higher fraction of sp³-hybridized carbons).

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable scaffold in this context.[2][3] Initially perceived as potentially unstable, pioneering work demonstrated that 3,3-disubstituted oxetanes possess remarkable chemical and metabolic stability, paving the way for their widespread adoption.[4][5][6] The incorporation of an oxetane motif can profoundly improve the physicochemical properties of a molecule, including enhancing aqueous solubility, increasing metabolic stability, and reducing lipophilicity.[7][8] These characteristics make oxetane-containing fragments, such as Methyl 3-methyloxetane-3-carboxylate, powerful tools for medicinal chemists.

Section 2: Profile of this compound (M3OC)

This compound (M3OC) is an exemplary fragment that embodies the advantageous properties of the 3,3-disubstituted oxetane class. Its rigid, non-planar structure provides a defined three-dimensional vector for exploring protein binding pockets, while its physicochemical properties align well with the principles of fragment-based design.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" ComplianceRationale for FBDD
Molecular Weight 130.14 g/mol Yes (< 300)Low complexity allows for efficient exploration of chemical space and provides ample room for synthetic elaboration.
cLogP -0.1 to 0.3Yes (< 3)Ensures adequate aqueous solubility for biophysical assays and reduces the likelihood of non-specific, promiscuous binding.
Topological Polar Surface Area (TPSA) 35.5 ŲN/AThe polar core contributes to solubility and provides hydrogen bond accepting capability.[9]
Hydrogen Bond Donors 0Yes (≤ 3)Simplicity is key for initial fragments; donor groups can be added strategically during optimization.
Hydrogen Bond Acceptors 3 (Oxetane O, Carbonyl O, Ester O)Yes (≤ 3)The oxetane oxygen can act as a hydrogen bond acceptor, a feature it shares with the carbonyl group it often replaces.[10]
Rotatable Bonds 1Yes (≤ 3)The rigid scaffold minimizes conformational entropy loss upon binding, leading to higher ligand efficiency.

The primary value of M3OC lies in its unique combination of a stable, polar, three-dimensional core with a versatile synthetic handle. The methyl ester can be readily modified, allowing chemists to "grow" the fragment into the surrounding protein environment based on structural data, a critical process in hit-to-lead optimization.[1]

Section 3: The Strategic Role of M3OC as a Bioisostere

A cornerstone of medicinal chemistry is the concept of bioisosterism, where one functional group is replaced by another to improve a molecule's properties without losing its biological activity.[11] The 3,3-disubstituted oxetane motif is a masterful bioisostere for two ubiquitous, yet often problematic, functional groups: the gem-dimethyl group and the carbonyl group.[4][5][9]

G M3OC This compound (Polar, 3D, Stable) gem_dimethyl gem-Dimethyl Group (Lipophilic, Metabolically Vulnerable) M3OC->gem_dimethyl Replaces lipophilicity with polarity, improves solubility & metabolic stability. carbonyl Carbonyl Group (Planar, H-Bond Acceptor) M3OC->carbonyl Mimics H-bond accepting properties with improved 3D geometry.

Caption: M3OC as a versatile bioisostere.

Table 2: Bioisosteric Comparison of M3OC Core vs. Common Motifs

FeatureOxetane Core (in M3OC)gem-Dimethyl GroupCarbonyl GroupJustification for Replacement
Polarity HighLow (Lipophilic)HighReplacing a gem-dimethyl group with an oxetane can dramatically increase solubility and reduce undesirable lipophilic interactions.[8][10]
Solubility HighLowModerateAqueous solubility can be improved by factors of 4 to over 4000 by replacing a gem-dimethyl group with an oxetane.[7][8]
Metabolic Stability HighOften low (C-H oxidation)VariableThe 3,3-disubstitution sterically shields the oxetane oxygen, preventing metabolic ring-opening, while replacing metabolically labile C-H bonds.[4][5]
Geometry Non-planar, 3DTetrahedralPlanarIntroduces sp³ character, which can improve binding selectivity and escape the "flatland" of many early-stage compounds.[12]
H-Bonding AcceptorNoneAcceptorThe oxetane oxygen's lone pairs are accessible for hydrogen bonding, mimicking a key interaction of the carbonyl group.[9]

Section 4: Integrated Workflow for M3OC in a Fragment Screening Campaign

The successful application of M3OC in a drug discovery program requires a systematic, multi-disciplinary approach. The following workflow outlines the key stages, from initial screening to structural characterization, providing a robust framework for identifying and validating M3OC as a hit against a protein target of interest.

G M3OC This compound (Validated Hit) Acid 3-Methyloxetane-3-carboxylic acid M3OC->Acid Base Hydrolysis (e.g., LiOH, THF/H2O) Alcohol (3-Methyloxetan-3-yl)methanol M3OC->Alcohol Reduction (e.g., LiAlH4, THF) Amide Amide Analogs (R-NH-C(O)-...) Acid->Amide Amide Coupling (e.g., HATU, DIPEA, R-NH2) Ether Ether Analogs (R-O-CH2-...) Alcohol->Ether Williamson Ether Synthesis (e.g., NaH, R-Br)

References

Application Note: Evaluating Methyl 3-methyloxetane-3-carboxylate as a Novel Excipient for Enhancing Drug Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Poor Solubility in Drug Development

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility.[1][2] This characteristic presents a major hurdle to clinical translation, as insufficient solubility can lead to low and erratic oral bioavailability, hindering the development of effective medicines.[1][2][3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with BCS Class II and IV compounds being particularly challenging due to their low solubility.[1] Consequently, there is a pressing need for innovative formulation strategies and novel excipients to address this "solubility challenge".[2][4] This application note details the rationale and experimental protocols for evaluating Methyl 3-methyloxetane-3-carboxylate as a potential solubility-enhancing excipient.

The Promise of the Oxetane Motif

In recent years, the oxetane ring, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry.[5][6] Its unique structural and physicochemical properties make it an attractive moiety for improving the drug-like properties of molecules.[6][7] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[8][9][10][11][12] The polar nature of the ether oxygen within a compact, rigid ring structure is thought to contribute to these beneficial effects.[5][7] Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[8][9][11][12]

Compound Profile: this compound

This compound is a small molecule featuring the beneficial oxetane ring functionalized with a methyl ester and a methyl group at the 3-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H10O3PubChem CID: 68215184[13]
Molecular Weight130.14 g/mol PubChem CID: 68215184[13]
XLogP3-0.3PubChem CID: 68215184[13]
Hydrogen Bond Donor Count0PubChem CID: 68215184[13]
Hydrogen Bond Acceptor Count3PubChem CID: 68215184[13]

The low calculated logP value and the presence of three hydrogen bond acceptors suggest inherent hydrophilicity, making this compound a promising candidate for investigation as a solubility enhancer.

Hypothesized Mechanism of Solubility Enhancement

We hypothesize that this compound can improve the solubility of poorly soluble drugs through one or more of the following mechanisms:

  • Co-solvency: Acting as a co-solvent to increase the overall polarity of the solvent system.

  • Hydrotropy: Forming non-covalent assemblies with drug molecules to increase their apparent solubility.

  • Disruption of Crystal Lattice: Interfering with the crystal packing of the drug, thereby reducing the energy required for dissolution.

The following protocols are designed to systematically evaluate the potential of this compound as a solubility-enhancing excipient.

Experimental Protocols

Protocol 1: Kinetic Solubility Screening

This high-throughput assay provides a rapid assessment of a compound's solubility when transitioning from an organic solvent to an aqueous buffer, mimicking the conditions of many in vitro biological assays.[14][15][16]

Objective: To quickly determine if this compound can increase the kinetic solubility of a model poorly soluble drug.

Materials:

  • Model poorly soluble drug (e.g., Felodipine, Nifedipine)

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Microplate reader with turbidity measurement capabilities

  • Automated liquid handler (recommended)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the model drug in DMSO.

    • Prepare a series of stock solutions of this compound in DMSO (e.g., 1 M, 500 mM, 100 mM, 50 mM, 10 mM).

  • Assay Plate Preparation:

    • In a 96-well plate, add 2 µL of the 10 mM drug stock solution to each well.

    • To test wells, add 2 µL of the this compound stock solutions. For control wells, add 2 µL of DMSO.

  • Solubility Measurement:

    • Using an automated liquid handler, rapidly add 196 µL of PBS (pH 7.4) to each well.

    • Immediately mix the plate by shaking for 2 minutes.

    • Measure the turbidity of each well at a suitable wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis:

    • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

    • Compare the kinetic solubility of the drug in the presence and absence of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_drug Prepare 10 mM Drug in DMSO add_drug Add 2 µL Drug to 96-well plate prep_drug->add_drug prep_excipient Prepare Excipient Dilutions in DMSO add_excipient Add 2 µL Excipient or DMSO (Control) prep_excipient->add_excipient add_drug->add_excipient add_pbs Add 196 µL PBS (pH 7.4) add_excipient->add_pbs mix Shake for 2 min add_pbs->mix read_turbidity Measure Turbidity (e.g., 620 nm) mix->read_turbidity analyze_data Determine Kinetic Solubility Limit read_turbidity->analyze_data

Figure 2: Workflow for Kinetic Solubility Screening.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound, which is more representative of in vivo conditions.[14][17]

Objective: To determine the equilibrium solubility of a model drug in the presence of varying concentrations of this compound.

Materials:

  • Model poorly soluble drug (crystalline powder)

  • This compound

  • Biorelevant media (e.g., FaSSIF, FeSSIF) or PBS (pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Solutions:

    • Prepare a series of solutions of this compound in the chosen aqueous medium (e.g., 0.1%, 0.5%, 1%, 2% w/v). Also, prepare a control solution with no excipient.

  • Equilibration:

    • Add an excess amount of the solid drug to vials containing the control and excipient solutions. Ensure that solid drug remains undissolved.

    • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

    • Analyze the concentration of the dissolved drug using a validated HPLC-UV method.

  • Data Analysis:

    • Construct a calibration curve for the drug using standards of known concentrations.

    • Calculate the solubility of the drug in each excipient concentration and compare it to the control.

G cluster_setup Setup cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_solutions Prepare Excipient Solutions in Aqueous Media add_drug Add Excess Solid Drug to Vials prep_solutions->add_drug shake Shake for 24-48h at Controlled Temp. add_drug->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Quantify Drug Concentration by HPLC filter->hplc analyze Calculate and Compare Solubility hplc->analyze

Figure 3: Workflow for Thermodynamic Solubility Assay.

Protocol 3: Preliminary Formulation and Stability Assessment

Objective: To prepare a simple liquid formulation and assess its short-term physical stability.

Materials:

  • Model poorly soluble drug

  • This compound

  • Purified water

  • Co-solvents (e.g., propylene glycol, ethanol), if necessary

  • Glass vials

  • Vortex mixer

  • Light microscope

Procedure:

  • Formulation Preparation:

    • Based on the solubility data from Protocol 2, determine the concentration of this compound required to dissolve the target concentration of the drug.

    • Dissolve the excipient in purified water.

    • Gradually add the drug while vortexing until a clear solution is obtained.

  • Stability Testing:

    • Store the formulation in sealed glass vials under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 2, 4 weeks), visually inspect the samples for any signs of precipitation or cloudiness.

    • Use a light microscope to check for the formation of crystals.

    • Quantify the drug concentration using HPLC to check for chemical degradation.

Safety and Handling

As this compound is a novel excipient, comprehensive toxicological data may not be available. Therefore, it is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory.[18][19]

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

  • For any new excipient, it is recommended to perform a basic safety assessment, including in vitro cytotoxicity assays, before extensive use.[18]

Conclusion

The unique properties of the oxetane motif make it a highly promising scaffold for developing novel pharmaceutical excipients.[5][6][7] this compound, with its inherent polarity and potential for various intermolecular interactions, warrants investigation as a solubility enhancer for poorly soluble drugs. The protocols outlined in this application note provide a systematic framework for researchers to evaluate its efficacy and potential for use in pharmaceutical formulations. Successful validation of this compound could provide a valuable new tool for overcoming the solubility challenges that are prevalent in modern drug development.

References

Application Note: A Scalable, Two-Step Synthesis of Methyl 3-methyloxetane-3-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from a niche curiosity to a strategically important motif in modern drug discovery.[1][2] Its incorporation into lead compounds is a validated strategy for modulating key physicochemical properties. The strained ether imparts a unique combination of low lipophilicity, metabolic stability, and a strong hydrogen-bond accepting character, which can lead to significant improvements in aqueous solubility, cell permeability, and pharmacokinetic profiles.[3][4][5] Specifically, 3,3-disubstituted oxetanes are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups, offering a pathway to escape metabolic liabilities or explore novel intellectual property space.[2][6]

Methyl 3-methyloxetane-3-carboxylate is a key building block for introducing this valuable pharmacophore. However, the synthesis of functionalized oxetanes can be challenging, particularly at scale, due to the inherent ring strain which makes them susceptible to decomposition under harsh acidic or basic conditions.[7][8] This application note provides a robust and scalable two-step synthetic protocol for this compound, starting from commercially available materials. The described methodology prioritizes operational simplicity, safety, and high purity, making it suitable for implementation in process chemistry and drug development laboratories.

Overall Synthetic Strategy

The synthesis is designed as a two-part sequence. The first part involves the catalytic oxidation of a primary alcohol to a carboxylic acid, a method well-suited for scale-up due to its efficiency and favorable safety profile. The second part is a carefully controlled esterification designed to preserve the integrity of the acid-sensitive oxetane ring.

G A 3-Hydroxymethyl-3-methyloxetane B 3-Methyloxetane-3-carboxylic Acid A->B Step 1: Catalytic Oxidation Pt/C, O2, NaHCO3, H2O C This compound B->C Step 2: Mild Esterification CH3OH, H2SO4 (cat.), Toluene

Diagram 1: Overall two-step synthesis scheme.

Part 1: Synthesis of 3-Methyloxetane-3-carboxylic Acid

Principle and Rationale

The conversion of the precursor, 3-hydroxymethyl-3-methyloxetane, to the corresponding carboxylic acid is the critical first step. Traditional stoichiometric oxidants (e.g., KMnO₄, CrO₃) are often avoided in scale-up operations due to safety concerns and the generation of large quantities of metallic waste. This protocol employs a heterogeneous catalytic oxidation using platinum on carbon (Pt/C) with oxygen as the terminal oxidant.

Causality of Experimental Choices:

  • Catalyst System (Pt/C): Platinum on carbon is a highly efficient and selective catalyst for the oxidation of primary alcohols to carboxylic acids.[9] Its heterogeneous nature simplifies removal from the reaction mixture via filtration, a significant advantage for process scale-up.

  • Oxidant (Oxygen): Using oxygen gas (or air) as the oxidant is economically and environmentally superior to stoichiometric reagents, with water being the only byproduct.

  • Reaction Medium (Aqueous Alkaline): The reaction is conducted in an aqueous solution of sodium bicarbonate (NaHCO₃). The mild basic conditions are crucial for preventing the acid-catalyzed ring-opening of the oxetane.[9] The base also serves to trap the carboxylic acid product as its sodium salt, facilitating the reaction's progression.

Detailed Protocol: Catalytic Oxidation

Safety Precaution: This procedure involves the use of oxygen gas and a flammable catalyst. Conduct the reaction in a well-ventilated fume hood or an appropriately rated reactor. Ensure all equipment is properly grounded to prevent static discharge. The catalyst may be pyrophoric; handle with care, preferably under a nitrogen blanket when dry.[10]

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical overhead stirrer, a gas dispersion tube, a condenser, and a thermocouple, add 3-hydroxymethyl-3-methyloxetane (1.0 eq.).

  • Solvent and Base Addition: Add deionized water (10-15 volumes) and sodium bicarbonate (NaHCO₃, 2.5 eq.). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Carefully add 5% Platinum on Carbon (Pt/C, 50% wet, 0.02 eq. Pt by mole). The catalyst should be added as a slurry in water to mitigate fire risk.

  • Reaction Execution:

    • Begin vigorous stirring (e.g., 500+ RPM) to ensure efficient gas-liquid mixing.

    • Heat the reaction mixture to 70-80 °C.

    • Introduce a steady stream of oxygen gas (O₂) through the gas dispersion tube below the liquid surface. Note: Monitor the off-gas to ensure oxygen is not accumulating in the headspace.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC or TLC (after acidic workup of the sample) for the disappearance of the starting alcohol. The reaction is typically complete within 8-16 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, stop the oxygen flow and purge the reactor headspace with nitrogen (N₂).

    • Cool the mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with deionized water.

    • Transfer the clear filtrate to a clean vessel and cool to 0-5 °C in an ice bath.

    • Slowly acidify the solution to pH 2-3 by adding concentrated hydrochloric acid (HCl). The product will precipitate as a white solid.

    • Stir the resulting slurry at 0-5 °C for 1 hour to maximize precipitation.

    • Isolate the solid product by filtration, wash the cake with cold deionized water, and dry under vacuum at 40-50 °C to a constant weight.

Part 2: Fischer Esterification to this compound

Principle and Rationale

The final step is the esterification of the carboxylic acid. While the oxetane ring is susceptible to cleavage under strongly acidic conditions, a carefully controlled Fischer esterification is a highly efficient and atom-economical method.[11][12]

Causality of Experimental Choices:

  • Acid Catalyst: A catalytic amount of sulfuric acid (H₂SO₄) is used. The concentration is kept low to minimize the risk of oxetane ring degradation.

  • Reagents (Methanol and Toluene): Methanol serves as the methylating agent. Toluene is used as a co-solvent to facilitate the removal of water via azeotropic distillation using a Dean-Stark apparatus. Driving the equilibrium by removing water is critical for achieving high conversion.[11]

  • Temperature Control: The reaction is run at the reflux temperature of the methanol/toluene azeotrope, which is sufficient to drive the reaction without causing significant product decomposition.

Detailed Protocol: Mild Esterification

Safety Precaution: This procedure involves flammable solvents (methanol, toluene) and a corrosive acid (sulfuric acid). Perform the reaction in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13][14]

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a temperature probe, add 3-methyloxetane-3-carboxylic acid (1.0 eq.).

  • Reagent Addition: Add toluene (5 volumes) and methanol (CH₃OH, 3.0 eq.). Stir to form a slurry.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.05 eq.). A slight exotherm may be observed.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 65-70 °C).

    • Collect the water/methanol azeotrope in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC or GC for the consumption of the starting carboxylic acid. The reaction is typically complete in 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude ester by vacuum distillation to yield this compound as a clear liquid.

Process Workflow and Data Summary

The entire process, from starting materials to the final, purified product, is outlined below.

G cluster_0 Part 1: Oxidation cluster_1 Part 2: Esterification reagents1 Reagent Charging 3-Hydroxymethyl-3-methyloxetane Water, NaHCO3 Pt/C Catalyst reaction1 Catalytic Oxidation Temp: 70-80 °C Atmosphere: O2 Stream Monitoring: GC/TLC reagents1->reaction1 Execute workup1 Work-up Cool & N2 Purge Catalyst Filtration Acidification (HCl) Product Filtration reaction1->workup1 Quench intermediate Isolated Intermediate 3-Methyloxetane-3-carboxylic Acid QC: NMR, Purity workup1->intermediate Dry reagents2 Reagent Charging Carboxylic Acid Intermediate Methanol, Toluene H2SO4 (cat.) intermediate->reagents2 Charge to Part 2 reaction2 Fischer Esterification Temp: Reflux Dean-Stark Trap Monitoring: GC/TLC reagents2->reaction2 Execute workup2 Work-up NaHCO3 Quench Phase Separation Drying (Na2SO4) reaction2->workup2 Quench purification Final Purification Vacuum Distillation workup2->purification Concentrate final_product Final Product This compound QC: NMR, GC-MS, Purity purification->final_product Collect Fractions

Diagram 2: Detailed experimental workflow for the two-step synthesis.

Quantitative Data Summary
ParameterStep 1: OxidationStep 2: Esterification
Starting Material 3-Hydroxymethyl-3-methyloxetane3-Methyloxetane-3-carboxylic Acid
Key Reagents Pt/C, O₂, NaHCO₃CH₃OH, H₂SO₄, Toluene
Typical Scale 100 g - 5 kg100 g - 5 kg
Typical Yield 85 - 95%90 - 97%
Purity (Pre-Purification) >95% (after precipitation)>90% (after work-up)
Final Purity >98%>99.5% (after distillation)
Primary QC Method ¹H NMR, ¹³C NMRGC-MS, ¹H NMR, ¹³C NMR

Conclusion

This application note details a scalable, efficient, and reliable two-step synthesis for this compound. The protocol leverages a safe and waste-minimizing catalytic oxidation followed by a high-conversion, mild Fischer esterification. By providing clear, step-by-step instructions and explaining the rationale behind key process choices, this guide enables researchers and drug development professionals to produce this valuable building block with high purity and yield, thereby facilitating the exploration of oxetane-containing compounds in medicinal chemistry programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-methyloxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-methyloxetane-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who require this key building block in high purity. We will delve into common purification challenges, provide validated protocols, and explain the scientific principles behind our recommendations to ensure you achieve the best possible results in your work.

The oxetane ring, while more stable than an epoxide, is a strained four-membered ring susceptible to ring-opening under certain conditions, such as high temperatures or the presence of strong acids.[1][2] Therefore, purification methods must be chosen carefully to preserve the integrity of the molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities largely depend on the synthetic route. A frequent synthesis involves the esterification of 3-methyloxetane-3-carboxylic acid. Potential impurities include:

  • Unreacted Starting Materials: Residual 3-methyloxetane-3-carboxylic acid or the esterifying agent (e.g., methanol, dimethyl sulfate).

  • Solvents: Residual solvents from the reaction and workup (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene).

  • Byproducts of Esterification: Water or salts formed during the reaction.

  • Ring-Opened Products: Trace amounts of diol or other acyclic impurities resulting from decomposition of the oxetane ring, especially if harsh acidic or high-temperature conditions were used.[1][3]

  • Byproducts from Starting Material Synthesis: Impurities carried over from the synthesis of the carboxylic acid precursor.

Q2: Which purification technique is generally recommended as a first-pass method?

For volatile and thermally stable compounds like this compound, fractional distillation under reduced pressure is the preferred initial purification method. It is highly effective at removing non-volatile impurities, residual high-boiling point solvents, and starting materials with significantly different boiling points. Vacuum distillation is crucial as it lowers the required temperature, minimizing the risk of thermal decomposition.[1]

Q3: My purified product still shows signs of polar impurities by TLC/NMR. What should I do?

If distillation fails to remove certain impurities, particularly those with similar boiling points or polar byproducts, flash column chromatography is the recommended secondary method.[4] Given the polarity of the ester and oxetane functional groups, a normal-phase silica gel column is typically effective.

Q4: How can I be sure the oxetane ring is intact after purification?

The integrity of the oxetane ring should be confirmed by spectroscopic methods:

  • ¹H NMR: Look for the characteristic signals of the oxetane ring protons, typically appearing as triplets or multiplets in the 4.5-5.0 ppm region. The absence of broad signals corresponding to hydroxyl groups (from ring-opening) is a good indicator of stability.

  • ¹³C NMR: Confirm the presence of the quaternary carbon and the two methylene carbons of the oxetane ring.

  • FT-IR: The presence of a characteristic C-O-C stretching vibration for a cyclic ether can also be indicative.

Q5: Is this compound prone to decomposition during storage?

While the 3,3-disubstituted oxetane core enhances stability compared to other substitution patterns, long-term storage can still present challenges.[2] Some oxetane-carboxylic acids have been observed to isomerize or decompose over time, especially if trace acidic or basic impurities remain.[5] For optimal stability, store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended for the parent carboxylic acid) and protected from light and moisture.

Part 2: Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low Yield After Distillation 1. Thermal Decomposition: The boiling point was too high at the pressure used, causing the oxetane ring to degrade.[1] 2. Inefficient Fraction Collection: Product was lost in the forerun or tail fractions. 3. Mechanical Losses: Product adhered to the distillation glassware.1. Improve Vacuum: Use a better vacuum pump to lower the boiling point. A good rule of thumb is that halving the pressure reduces the boiling point by about 10-15°C. 2. Monitor Carefully: Use a fraction collector and analyze small fractions by TLC or GC to identify the pure product cuts accurately. 3. Rinse Glassware: After distillation, rinse the apparatus with a small amount of a volatile solvent (e.g., DCM) to recover any residual product.
Product is Still Impure After Distillation 1. Azeotrope Formation: The product forms a constant boiling mixture with a solvent or impurity. 2. Co-distillation: An impurity has a very similar boiling point to the product.1. Change the System: If an azeotrope is suspected, try adding a different solvent (e.g., toluene) to the crude mixture to break the azeotrope and then re-distill. 2. Switch to Chromatography: Flash column chromatography is the best method to separate compounds with close boiling points but different polarities.[4]
Product Decomposes on Silica Gel Column 1. Acidic Silica: Standard silica gel is slightly acidic, which can catalyze the ring-opening of the sensitive oxetane ring.[2] 2. Prolonged Exposure: The compound remained on the column for too long.1. Neutralize the System: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1%).[6] Alternatively, use neutral or basic alumina as the stationary phase. 2. Use Flash Chromatography: Employing positive pressure (flash chromatography) significantly reduces the run time compared to gravity chromatography, minimizing contact time with the stationary phase.[4]
Streaking/Tailing During Column Chromatography 1. Compound is Too Polar for Solvent System: The eluent is not polar enough to effectively move the compound. 2. Interaction with Silica: The compound may be interacting too strongly with acidic sites on the silica.1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For very polar compounds, a system like 5% methanol in dichloromethane may be necessary.[7] 2. Add a Modifier: As mentioned above, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent can improve peak shape.[6]

Part 3: Detailed Purification Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is ideal for purifying multi-gram quantities of crude this compound from non-volatile or significantly lower-boiling impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column (10-20 cm). Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).

  • Charge the Flask: Charge the distillation flask with the crude product and a few magnetic stir bars or boiling chips. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle and a stir plate.

  • Collect Fractions:

    • Forerun: Collect the first fraction (forerun), which will contain low-boiling solvents and impurities.

    • Main Fraction: Monitor the vapor temperature at the still head. When the temperature stabilizes near the expected boiling point of the product, switch to a new receiving flask and collect the main fraction.

    • Tail: As the distillation nears completion, the temperature may fluctuate or drop. Stop the distillation before high-boiling impurities begin to distill.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Flash Column Chromatography

This protocol is suitable for removing impurities with similar volatility but different polarity.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of ethyl acetate and hexane (e.g., 20-40% ethyl acetate in hexane).[7][8]

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent like dichloromethane (DCM).[6]

    • Alternatively, for "dry loading," dissolve the product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This often results in better separation.[8]

  • Elution:

    • Begin eluting with the mobile phase, applying positive pressure with air or nitrogen (flash chromatography).

    • Collect fractions sequentially in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Part 4: Visualization & Data

Decision Workflow for Purification

This diagram outlines the decision-making process for selecting the appropriate purification strategy.

Purification_Workflow start Crude Product (this compound) check_impurities Analyze Impurity Profile (TLC, GC, NMR) start->check_impurities distillation Fractional Vacuum Distillation check_impurities->distillation Impurities are non-volatile or have very different B.P. chromatography Flash Column Chromatography check_impurities->chromatography Impurities have similar B.P. or are polar byproducts check_purity Check Purity (>98%?) distillation->check_purity chromatography->check_purity check_purity->chromatography No, residual impurities final_product Pure Product check_purity->final_product Yes

Caption: Decision tree for selecting a purification method.

Summary of Purification Techniques
TechniquePrinciple of SeparationBest For RemovingTypical PurityKey Considerations
Fractional Vacuum Distillation Differences in boiling point under reduced pressure.[9]Non-volatile solids, salts, high-boiling solvents, starting materials with different B.P.>98%Requires thermal stability of the compound. Vacuum is critical to prevent decomposition.[1]
Flash Column Chromatography Differential adsorption to a solid stationary phase based on polarity.[4]Isomers, byproducts with similar boiling points, polar impurities.>99%Potential for decomposition on acidic silica. Proper solvent selection is key for good separation.[7][8]

References

Technical Support Center: Synthesis of Methyl 3-methyloxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-methyloxetane-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Introduction to the Synthetic Challenges

The synthesis of this compound presents unique challenges primarily due to the inherent strain of the oxetane ring. This four-membered heterocycle is susceptible to ring-opening under various conditions, particularly the acidic or basic environments often employed in common synthetic transformations.[1][2] Consequently, careful control of reaction parameters is crucial to minimize the formation of byproducts and achieve high purity of the desired product. This guide will walk you through the most common synthetic routes and the potential pitfalls associated with each.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, their probable causes, and actionable solutions.

Issue 1: Incomplete Conversion During Fischer Esterification

Problem: You are performing a Fischer esterification of 3-methyloxetane-3-carboxylic acid with methanol and observing significant amounts of unreacted starting material.

Probable Cause: The Fischer esterification is an equilibrium-limited reaction.[2][3][4] Without taking steps to shift the equilibrium towards the product side, the reaction will not proceed to completion.

Solutions:

  • Use a Large Excess of Methanol: Employing methanol as the solvent ensures a high concentration of one of the reactants, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the methyl ester.[4]

  • Removal of Water: The water produced during the reaction can be removed to shift the equilibrium. This can be achieved by:

    • Azeotropic distillation: Using a solvent like toluene and a Dean-Stark apparatus to physically remove water as it forms.[2]

    • Use of a dehydrating agent: Incorporating molecular sieves into the reaction mixture can sequester the water byproduct.

  • Catalyst Choice: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH).[5]

Experimental Protocol: Fischer Esterification with Water Removal

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-methyloxetane-3-carboxylic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add toluene as the azeotroping solvent.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or TLC/GC-MS analysis indicates complete consumption of the starting carboxylic acid.

  • Cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Issue 2: Presence of a Higher Molecular Weight Impurity

Problem: Your final product is contaminated with a byproduct that has a molecular weight corresponding to a diol or a ring-opened species.

Probable Cause: The oxetane ring is susceptible to acid-catalyzed nucleophilic attack, leading to ring-opening.[5] In the context of Fischer esterification, the alcohol (methanol) or water can act as a nucleophile, attacking a protonated oxetane ring.

Solutions:

  • Control Reaction Temperature: Avoid excessive heating, as higher temperatures can accelerate the rate of ring-opening.

  • Use a Milder Catalyst: As mentioned previously, strong acids like sulfuric acid are more likely to induce ring-opening. Opt for p-TsOH or a Lewis acid catalyst.

  • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.

  • Neutralize Promptly: Upon completion of the reaction, cool the mixture and immediately neutralize the acid catalyst to prevent further degradation of the product.

Visualization of Byproduct Formation

Byproduct_Formation cluster_main Desired Reaction: Fischer Esterification cluster_side Side Reaction: Acid-Catalyzed Ring Opening Carboxylic_Acid 3-Methyloxetane-3-carboxylic Acid Product This compound Carboxylic_Acid->Product + MeOH, H+ Methanol Methanol Protonated_Oxetane Protonated Oxetane Intermediate Product->Protonated_Oxetane H+ (excess) Ring_Opened_Product Ring-Opened Byproduct (e.g., Methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) Protonated_Oxetane->Ring_Opened_Product + MeOH

Caption: Acid-catalyzed ring-opening as a side reaction.

Issue 3: Formation of Isomeric Byproducts

Problem: When using a photochemical approach like the Paternò-Büchi reaction, you observe a mixture of regioisomers.

Probable Cause: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can often lead to a mixture of regioisomers and stereoisomers, depending on the substrates and reaction conditions.[1][6]

Solutions:

  • Optimize Reaction Conditions: The regioselectivity of the Paternò-Büchi reaction can be influenced by solvent polarity and temperature. Experiment with different solvents to see if the isomeric ratio can be improved.

  • Purification: If isomeric byproducts are unavoidable, a robust purification method such as preparative HPLC or careful column chromatography will be necessary to isolate the desired isomer.

  • Alternative Synthetic Route: If isomer separation proves to be too challenging or inefficient for your application, consider an alternative synthetic strategy that offers better regiochemical control, such as those starting from a pre-formed cyclic precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and direct route is the Fischer esterification of 3-methyloxetane-3-carboxylic acid with methanol in the presence of an acid catalyst.[2] Another reported method involves the homologation of oxetane-3-one .[7] Other potential, though less direct, routes could involve the cyclization of a suitably functionalized diol, such as 2-(chloromethyl)-2-methylpropane-1,3-diol, followed by oxidation and esterification.

Q2: Why is my yield low when synthesizing from a diol precursor?

A2: Synthesizing the oxetane ring from an acyclic precursor like a 1,3-diol can be challenging due to the kinetics of forming a four-membered ring.[2] Potential side reactions include intermolecular etherification leading to polymers, or elimination reactions if the reaction conditions are too harsh. Ensure you are using a suitable method for cyclization, such as an intramolecular Williamson ether synthesis, and that the reaction is performed under high dilution conditions to favor intramolecular cyclization.

Q3: What analytical techniques are best for identifying byproducts in my reaction mixture?

A3: A combination of techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and determining their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the product from non-volatile impurities and for quantitative analysis.

Q4: Can I use a base-catalyzed method for the esterification?

A4: While base-catalyzed transesterification is a common reaction, starting from the carboxylic acid generally requires an acid catalyst. Using a strong base with 3-methyloxetane-3-carboxylic acid would first deprotonate the acid, forming a carboxylate which is unreactive towards nucleophilic attack at the carbonyl carbon. Furthermore, strong bases could potentially promote ring-opening of the strained oxetane.

Q5: Are there any specific safety precautions I should take when working with oxetanes?

A5: Oxetanes are strained cyclic ethers and should be handled with care. They can be reactive, particularly in the presence of strong acids or Lewis acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used in your synthesis.

Summary of Potential Byproducts and Their Origins

Byproduct ClassProbable OriginRecommended Mitigation Strategy
Unreacted Starting MaterialEquilibrium-limited reaction (Fischer esterification)Use excess alcohol, remove water byproduct.[2][3]
Ring-Opened ProductsAcid-catalyzed nucleophilic attack on the oxetane ringUse mild acid catalyst, control temperature, limit reaction time.[5]
Polymeric MaterialsIntermolecular reactions during cyclization of diol precursorsEmploy high dilution conditions.
Isomeric ProductsLack of regioselectivity in certain cycloaddition reactions (e.g., Paternò-Büchi)Optimize reaction conditions or choose a more selective synthetic route.[6]

Visualization of a General Synthetic Workflow

Workflow Start Select Synthetic Route (e.g., Fischer Esterification) Reaction Perform Reaction (Control Temp, Time, Catalyst) Start->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Quench & Extract Monitoring->Workup Reaction Complete Purification Purify Crude Product (Distillation/Chromatography) Workup->Purification Analysis Analyze Final Product & Impurities (NMR, GC-MS) Purification->Analysis Troubleshoot Troubleshoot Byproducts (Refer to Guide) Analysis->Troubleshoot Impurities Detected End Pure this compound Analysis->End High Purity Troubleshoot->Reaction Optimize Conditions

References

Technical Support Center: Troubleshooting Low Yields in Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in constructing the valuable, yet often elusive, four-membered oxetane ring. Here, we move beyond simple protocols to diagnose common issues, explain the underlying chemical principles, and provide actionable, field-tested solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: My intramolecular cyclization of a 1,3-diol is failing or giving low yields. What are the primary causes?

This is one of the most common challenges. The intramolecular Williamson etherification to form an oxetane is a kinetically disfavored 4-exo-tet cyclization.[1][2] Success hinges on carefully controlling the competition between the desired SN2 cyclization and undesirable side reactions.

Primary Suspects & Solutions:

  • Poor Leaving Group Activation: The hydroxyl group must be converted into an excellent leaving group. Incomplete activation is a common source of failure.

    • The "Why": The alkoxide needs to displace a group on the other end of the C3 chain. A poor leaving group (like another hydroxyl) will not be displaced. Sulfonates (tosylates, mesylates, nosylates) are standard choices.

    • Troubleshooting:

      • Verify Complete Sulfonylation: Use TLC or ¹H NMR to confirm the complete consumption of the diol starting material and formation of the mono-sulfonate intermediate before initiating cyclization.

      • Optimize Sulfonylating Agent & Conditions: In sterically hindered cases, a less bulky sulfonylating agent like mesyl chloride (MsCl) may be more effective than tosyl chloride (TsCl). Ensure the reaction is run under strictly anhydrous conditions with a suitable non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the generated acid.

  • Sub-optimal Base Selection for Cyclization: The choice of base is critical and dictates the reaction pathway.

    • The "Why": The base must be strong enough to deprotonate the remaining alcohol, forming the nucleophilic alkoxide, but it should not promote elimination or act as a competing nucleophile.

    • Troubleshooting:

      • Avoid Small, Hard Bases: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to competing elimination reactions (E2) or fragmentation.[3]

      • Employ Bulky or Non-Nucleophilic Bases: Sodium hydride (NaH) is a classic choice for generating the alkoxide.[3] Potassium tert-butoxide (KOtBu) can be effective, but its bulkiness can sometimes favor elimination depending on the substrate.[3]

      • Consider Solvent Effects: The solvent can influence which side reaction predominates. For instance, using KOtBu in THF was shown to favor Grob fragmentation in one case, while K₂CO₃ in MeOH favored the desired cyclization.[3]

  • Competing Side Reactions: The strained nature of the oxetane ring means that alternative, thermodynamically favorable pathways are always a risk.

    • The "Why": The primary competing pathways are E2 elimination to form an allyl alcohol and Grob fragmentation, which breaks the carbon backbone to yield an aldehyde and an alkene.[1][2][3][4] These are often entropically favored over the strained ring formation.[1][2]

    • Troubleshooting:

      • Identify the Byproduct: Use NMR and MS to identify the major byproduct. This is your most important diagnostic clue.

      • Adjust Conditions to Suppress the Side Reaction:

        • If elimination is observed, use a less-hindered, non-nucleophilic base and potentially a lower reaction temperature.

        • If fragmentation is the issue, this suggests a substrate-dependent problem, possibly related to the stability of the resulting alkene. Re-evaluation of the base and solvent system is crucial.[3]

Logical Workflow for Troubleshooting Intramolecular Cyclization

G start Low Oxetane Yield in 1,3-Diol Cyclization check_lg Is Leaving Group Activation Complete? (Check by TLC/NMR) start->check_lg optimize_lg Optimize Sulfonylation: - Change agent (TsCl -> MsCl) - Ensure anhydrous conditions - Use non-nucleophilic base check_lg->optimize_lg No identify_byproduct Identify Major Byproduct (NMR, MS) check_lg->identify_byproduct Yes elimination Elimination Product (Allyl Alcohol) identify_byproduct->elimination fragmentation Fragmentation Product (Aldehyde + Alkene) identify_byproduct->fragmentation no_reaction Starting Material Remains identify_byproduct->no_reaction fix_elimination Change Base/Solvent: - Use NaH in THF - Avoid KOtBu - Lower Temperature elimination->fix_elimination fix_fragmentation Re-evaluate Conditions: - Milder Base (e.g., K₂CO₃) - Change Solvent (e.g., MeOH) - Consider substrate limitations fragmentation->fix_fragmentation fix_no_reaction Optimize Cyclization: - Stronger Base (e.g., NaH) - Higher Temperature - Check for reagent degradation no_reaction->fix_no_reaction

Caption: Troubleshooting workflow for low yields in 1,3-diol cyclization.

Issue 2: My Paternò-Büchi [2+2] cycloaddition has a very low conversion rate. What's wrong?

The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl and an alkene, is powerful but sensitive to multiple parameters.[5]

Primary Suspects & Solutions:

  • Incorrect Wavelength/Apparatus: The energy of the light must match the absorption of the carbonyl compound to promote it to the excited state.

    • The "Why": The reaction proceeds via a photoexcited singlet or triplet state of the carbonyl.[3] Aromatic ketones (like benzophenone) have lower energy triplet states and can be excited with longer wavelength UV light (~300-350 nm), often requiring a Pyrex filter. Aliphatic ketones require higher energy, shorter wavelength light (~254 nm), necessitating a quartz or Vycor apparatus.[6]

    • Troubleshooting:

      • Verify your lamp's output and the transmittance of your reaction vessel material (Pyrex cuts off light < 290 nm).

      • Ensure the setup allows for efficient irradiation of the solution. Continuous flow photoreactors can significantly improve efficiency and yield over batch processes by ensuring uniform irradiation.[3]

  • Low Quantum Yield: The intrinsic efficiency of the photochemical process can be low.

    • The "Why": The quantum yield, or the number of desired events per photon absorbed, is often low (10⁻¹ to 10⁻²).[6] The excited state can decay through non-productive pathways back to the ground state.

    • Troubleshooting:

      • Increase Reaction Time: Photochemical reactions can be slow. Monitor the reaction over an extended period (24-72h).

      • Optimize Concentration: Use the alkene in excess to favor the bimolecular reaction over unimolecular decay or carbonyl dimerization (pinacol coupling).[6]

  • Triplet Quenching: Other molecules in the reaction mixture can deactivate the excited carbonyl state.

    • The "Why": If the reaction proceeds through a triplet state, other compounds (sometimes even the alkene substrate or impurities) can accept the energy from the excited carbonyl, returning it to the ground state without reacting. Some heterocycles, like thiophene, are known triplet quenchers.[6]

    • Troubleshooting:

      • Purify Reagents: Ensure all starting materials and the solvent are highly pure.

      • Degas the Solvent: Dissolved oxygen is a notorious triplet quencher. Degas the solvent thoroughly with nitrogen or argon before and during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for synthesizing a 3,3-disubstituted oxetane?

For 3,3-disubstituted oxetanes, which are particularly valuable in medicinal chemistry as gem-dimethyl or carbonyl isosteres, the intramolecular Williamson etherification of a neopentyl-like 1,3-diol is the most robust and widely used method.[3][7]

The Causality Behind the Choice: The presence of two substituents at the C3 position introduces a significant Thorpe-Ingold effect. This effect pre-organizes the molecule into a conformation that favors cyclization by decreasing the angle between the reacting groups, thereby increasing the rate of the desired 4-exo-tet ring closure and suppressing competing side reactions.[4][8]

Reaction Scheme: General Synthesis of 3,3-Disubstituted Oxetanes

G start Substituted Malonate Ester diol 1,3-Diol start->diol 1. LiAlH₄ or LiBH₄ (Reduction) tosylate Mono-tosylate diol->tosylate 2. TsCl, Pyridine (Selective Tosylation) oxetane 3,3-Disubstituted Oxetane tosylate->oxetane 3. NaH, THF (Cyclization)

Caption: Typical synthetic sequence for 3,3-disubstituted oxetanes.

Q2: My oxetane product seems unstable during workup or purification. How can I mitigate this?

Oxetanes are strained ethers and can be susceptible to ring-opening, particularly under acidic conditions.[7] 3,3-disubstituted oxetanes are generally more robust, but care is still required.[7]

Best Practices for Stability:

  • Avoid Strong Acids: Use basic or neutral conditions for workup and extraction. A mild bicarbonate wash is preferable to an acid wash. Strong Brønsted acids like TfOH can readily catalyze ring-opening.[9][10]

  • Gentle Purification: Use neutral or deactivated silica gel for chromatography. If the compound is particularly sensitive, consider alternative purification methods like distillation or recrystallization.

  • Late-Stage Installation: If possible, design the synthesis to install the oxetane ring late in the sequence to minimize its exposure to harsh reagents and conditions.[7]

Q3: Are there certain substrates that are inherently poor candidates for oxetane synthesis?

Yes. Substrate structure plays a huge role.

  • For Intramolecular Cyclization: Substrates that can form highly stable alkenes via elimination or fragmentation are problematic. For example, if the leaving group is on a carbon that also bears a phenyl group, elimination to form a stable styrene derivative can outcompete cyclization.

  • For Paternò-Büchi: Electron-deficient alkenes generally react poorly. The reaction works best with electron-rich alkenes like enol ethers.[11][12]

Data Summary & Protocols

Table 1: Comparison of Conditions for Intramolecular Cyclization

This table summarizes how the choice of base and solvent can dramatically affect the outcome of the cyclization of a 1,3-diol intermediate, highlighting the competition between oxetane formation and Grob fragmentation.

EntrySubstrate TypeBaseSolventMajor ProductYield (%)Reference
1Azetidine-DiolK₂CO₃MeOHSpirocyclic OxetaneGood[3]
2Azetidine-DiolKOtBuTHFFragmentation Product53[3]
3General 1,3-DiolNaHTHFOxetaneGood-Excellent[3]
4Complex AlcoholMeMgBrHMPA/DMPUOxetaneModerate-Good[4][8]
Protocol: Synthesis of 3,3-Dimethyl-oxetane via Intramolecular Cyclization

This protocol is a representative example based on established methodologies.[3]

Step 1: Reduction of Diethyl 2,2-dimethylmalonate to 2,2-dimethylpropane-1,3-diol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of diethyl 2,2-dimethylmalonate (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,3-diol, which can be purified by distillation or used directly in the next step.

Step 2: Monotosylation of 2,2-dimethylpropane-1,3-diol

  • Dissolve the 1,3-diol (1.0 eq.) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl) (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 6-8 hours, monitoring by TLC for the disappearance of the diol and the appearance of the monotosylate.

  • Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel) to isolate the monotosylated product.

Step 3: Cyclization to 3,3-Dimethyloxetane

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) to a flask under a nitrogen atmosphere and wash with anhydrous hexanes to remove the oil.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Add a solution of the monotosylated diol (1.0 eq.) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether. The product is volatile, so care must be taken during concentration.

  • Wash the combined organic layers with brine, dry over anhydrous K₂CO₃, and filter.

  • The product, 3,3-dimethyloxetane, is a low-boiling liquid and should be purified by careful fractional distillation.

References

"analytical methods for detecting impurities in Methyl 3-methyloxetane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical characterization of Methyl 3-methyloxetane-3-carboxylate. It addresses common challenges and frequently asked questions (FAQs) in a direct question-and-answer format, offering troubleshooting strategies and detailed protocols grounded in established scientific principles.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profile of this compound and the unique challenges presented by its chemical structure.

Q1: What are the most probable process-related impurities I should expect when analyzing this compound?

A1: The impurity profile is intrinsically linked to the synthetic pathway. A common synthesis involves the homologation of oxetane-3-one.[1] Therefore, the primary impurities are typically derived from starting materials, intermediates, by-products of side reactions, or subsequent degradation.[2] Key impurities to monitor include:

  • Starting Materials & Intermediates: Unreacted Oxetane-3-one or intermediates from the homologation sequence.[1]

  • Hydrolysis Products: 3-Methyloxetane-3-carboxylic acid is a common degradant, formed by the hydrolysis of the methyl ester.[3] This can occur during synthesis, workup, or even during analysis under non-optimal pH conditions.

  • Ring-Opening By-products: The strained four-membered oxetane ring is susceptible to cleavage under strongly acidic or basic conditions, which can lead to various diol-containing impurities.[1]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, methanol) are common impurities that must be monitored.[1][2]

Q2: Why does the oxetane ring pose a specific challenge for analytical method development?

A2: The oxetane ring's high strain energy makes it chemically sensitive.[1] This presents two main analytical challenges:

  • Thermal Instability: During Gas Chromatography (GC) analysis, high temperatures in the injection port can cause the oxetane ring to degrade or rearrange, leading to inaccurate quantification and the appearance of artifact peaks.

  • pH Sensitivity: In High-Performance Liquid Chromatography (HPLC), mobile phases with excessively low or high pH can catalyze the hydrolytic opening of the oxetane ring, degrading the analyte on the column.

Therefore, method development must prioritize mild conditions to ensure the integrity of the molecule throughout the analysis.

Q3: What are the regulatory expectations for identifying and quantifying impurities in a pharmaceutical intermediate like this?

A3: Regulatory bodies like the FDA and EMA follow guidelines established by the International Council for Harmonisation (ICH). The key documents are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[4] For an intermediate, the stringency depends on how close it is to the final Active Pharmaceutical Ingredient (API). However, the core principles involve:

  • Reporting Threshold: The level at which an impurity must be reported in documentation.

  • Identification Threshold: The level at which the structure of an impurity must be determined.[4]

  • Qualification Threshold: The level at which an impurity's safety must be assessed.

It is crucial to develop analytical methods with sufficient sensitivity to detect and quantify impurities at or below these thresholds.[5][6]

Section 2: Troubleshooting Analytical Methods

This section provides practical, cause-and-effect troubleshooting for the most common analytical techniques used for this molecule.

Gas Chromatography (GC) Troubleshooting Guide

GC is a powerful tool for analyzing volatile and semi-volatile impurities, especially residual solvents.[7] However, the thermal sensitivity of the oxetane moiety requires careful method optimization.

Q: My analyte peak is tailing significantly in my GC-FID/MS analysis. What are the likely causes and solutions?

A: Peak tailing is a common issue indicating undesirable interactions between the analyte and the GC system.[8]

  • Causality: The ester and ether functionalities in this compound can interact with active sites (e.g., free silanol groups) in the injector liner or on the column. This is particularly problematic if the system is contaminated with non-volatile residues.

  • Troubleshooting Steps:

    • Inlet Maintenance: The first step is to clean or replace the injector liner and septum. Use a high-quality, deactivated liner to minimize active sites.[8][9]

    • Column Conditioning: If the column is contaminated, bake it out at the maximum isothermal temperature (or as recommended by the manufacturer). If tailing persists, trim the first few centimeters (e.g., 10-15 cm) from the inlet side of the column.[9]

    • Lower Injection Temperature: The analyte may be degrading or interacting strongly at high temperatures. Try reducing the injector temperature in 10-20°C increments, but ensure it remains high enough for complete volatilization.

    • Derivatization (Advanced): If tailing is caused by a co-eluting acidic impurity (like 3-Methyloxetane-3-carboxylic acid), derivatization (e.g., silylation) can make the impurity more volatile and less active, improving its peak shape.

Q: I'm observing peaks in my blank runs (ghost peaks). How do I eliminate them?

A: Ghost peaks are typically caused by contamination or carryover from previous injections.[10]

  • Causality: Contaminants can build up in the injector, or the column can retain material from a highly concentrated sample that then elutes in a subsequent blank run. Septum bleed is another common source.

  • Troubleshooting Steps:

    • Injector and Syringe Cleaning: Clean the autosampler syringe and run several solvent blanks to wash the injection port thoroughly.[11]

    • Check Septum: Ensure you are using a high-quality, low-bleed septum and that the injector temperature does not exceed the septum's maximum operating temperature. Replace the septum if it is cored or has been in use for many injections.[9]

    • Increase Bake-out Time: Extend the run time or the post-run bake-out temperature and duration to ensure all components from the previous sample have eluted from the column.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the preferred method for non-volatile impurities, such as the hydrolysis product or ring-opened by-products.

Q: My retention times are drifting from one injection to the next. What is causing this instability?

A: Retention time shifts compromise data reliability and peak identification.[8]

  • Causality: The most common causes are an inadequately equilibrated column, temperature fluctuations, or changes in the mobile phase composition.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration step at the end of each run is critical. A good rule of thumb is to flush with at least 10 column volumes of the starting mobile phase.

    • Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can cause noticeable shifts, especially for polar compounds.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump heads, which can cause flow rate inconsistencies. If mixing solvents online, ensure the pump's proportioning valve is functioning correctly.

Q: this compound lacks a strong UV chromophore. What are my detection options for HPLC?

A: This is a key challenge. While the ester provides some minimal UV absorbance at low wavelengths (~200-210 nm), sensitivity is poor and subject to interference from common solvents and additives.[12]

  • Recommended Detection Methods:

    • Charged Aerosol Detector (CAD): This is an excellent universal detector for non-volatile analytes. It provides a relatively uniform response regardless of chemical structure, making it ideal for quantifying impurities without available reference standards.[13]

    • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal mass-based detector suitable for this application.

    • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the most powerful option. It provides not only detection but also mass information that is invaluable for identifying unknown impurities. An electrospray ionization (ESI) source would be most appropriate.[14]

NMR and MS for Structural Elucidation

Q: An unknown impurity exceeds the identification threshold. How can I use NMR and MS to identify it?

A: A combination of MS and NMR spectroscopy is the definitive approach for structural elucidation of unknown impurities.[15]

  • Mass Spectrometry (High Resolution):

    • Accurate Mass Measurement: Use LC-MS with a high-resolution instrument (e.g., TOF or Orbitrap) to determine the impurity's exact mass. This allows you to calculate a highly specific elemental formula.

    • Fragmentation Analysis (MS/MS): Isolate the impurity's parent ion and fragment it. The resulting fragmentation pattern provides clues about its structure. For example, a neutral loss of 32 Da might suggest the loss of methanol from a methyl ester.

  • NMR Spectroscopy:

    • Proton (¹H) NMR: Provides information on the number and type of protons and their connectivity. For a potential hydrolysis product (3-Methyloxetane-3-carboxylic acid), you would expect the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broad carboxylic acid proton signal.[15]

    • Carbon (¹³C) NMR: Shows the number of unique carbon environments.

    • 2D NMR (COSY, HSQC): These experiments are crucial for piecing the structure together. COSY shows which protons are coupled to each other, while HSQC correlates protons directly to the carbons they are attached to. This allows you to build the carbon skeleton and confirm the identity of the impurity.[16]

Section 3: Experimental Protocols & Workflows

Workflow for Impurity Identification and Quantification

The following diagram outlines a logical workflow for analyzing impurities in a sample of this compound.

Impurity_Workflow cluster_0 Initial Analysis & Screening cluster_1 Decision Point cluster_2 Characterization cluster_3 Reporting Sample Receive Sample Batch Screening Screen by HPLC-UV/CAD and GC-FID (for solvents) Sample->Screening Decision Impurity > Identification Threshold (e.g., >0.10%)? Screening->Decision LCMS LC-MS for Accurate Mass & MS/MS Fragmentation Decision->LCMS Yes Report_Known Quantify & Report (Below Threshold) Decision->Report_Known No NMR Isolate Impurity for NMR (¹H, ¹³C, 2D) LCMS->NMR ID Structure Elucidated NMR->ID Report_New Report Structure, Quantify, & Assess Toxicology ID->Report_New

Caption: Logical workflow for impurity analysis.
Protocol 1: GC-MS Method for Residual Solvents and Volatile Impurities

This protocol provides a starting point for detecting volatile impurities. It must be validated for your specific system and needs.[17]

  • System Preparation:

    • GC System: Agilent 8890 or equivalent with Mass Spectrometer (MS).

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Instrument Conditions:

    • Inlet Temperature: 200°C (start low to avoid degradation).

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (adjust based on concentration).

    • Oven Program:

      • Initial Temp: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • MS Transfer Line: 250°C.

    • Ion Source: 230°C (Electron Ionization, 70 eV).

    • Scan Range: 35-350 amu.

  • Sample Preparation:

    • Accurately weigh ~50 mg of this compound into a 10 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO).

    • Seal and vortex to dissolve.

  • Analysis:

    • Equilibrate the sample in the headspace autosampler (e.g., 80°C for 15 min).

    • Inject the headspace vapor onto the GC-MS system.

    • Identify peaks based on retention time and comparison to a spectral library (e.g., NIST). Quantify against a calibrated standard.

Protocol 2: HPLC-CAD/MS Method for Non-Volatile Impurities

This protocol is designed for separating the main compound from its less volatile, more polar impurities.

  • System Preparation:

    • HPLC System: Waters ACQUITY UPLC or equivalent with a Charged Aerosol Detector (CAD) and/or a single quadrupole Mass Spectrometer.

    • Column: C18 reverse-phase column, 100 Å, 2.1 mm x 100 mm, 1.8 µm.

    • Column Temperature: 35°C.

  • Instrument Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • Start at 5% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 5% B and re-equilibrate for 5 minutes.

    • Injection Volume: 2 µL.

    • CAD Settings: Evaporation temp 35°C, Nitrogen gas pressure 35 psi.

    • MS Settings (ESI+): Scan range 50-500 m/z, Capillary voltage 3.0 kV.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in 50:50 Acetonitrile:Water.

    • Vortex to dissolve and filter through a 0.22 µm PTFE syringe filter if necessary.

  • Analysis:

    • Inject the sample.

    • Integrate all peaks in the CAD chromatogram. Calculate impurity levels using percent area normalization (assuming a similar response factor for closely related impurities).

    • Use the MS data to confirm the mass of the main peak and any observed impurities.

Troubleshooting Decision Tree for GC Peak Tailing

This diagram provides a systematic approach to diagnosing and solving one of the most common GC problems.

GCTroubleshooting start Problem: GC Peak Tailing q1 Is the problem compound-specific or for all peaks? start->q1 a1_all Tailing affects ALL peaks q1->a1_all All Peaks a1_specific Tailing affects ONLY polar/active compounds q1->a1_specific Specific Peaks q2_all Check for leaks in the system (septum, fittings) a1_all->q2_all q2_specific Suspect system activity. Replace inlet liner & septum. a1_specific->q2_specific res1 Problem Resolved? q2_all->res1 res2 Problem Resolved? q2_specific->res2 res1->q2_specific No end_good Analysis Successful res1->end_good Yes q3 Column issue suspected. Trim 15cm from column inlet. res2->q3 No res2->end_good Yes res3 Problem Resolved? q3->res3 q4 Severe contamination or column damage. Replace column. res3->q4 No res3->end_good Yes q4->end_good

Caption: Decision tree for troubleshooting GC peak tailing.

Section 4: Data Summary

The following table summarizes the expected impurities and the most suitable analytical techniques for their detection and characterization.

Impurity NameProbable OriginPrimary Analytical TechniqueConfirmatory TechniqueExpected m/z [M+H]⁺
Oxetane-3-one Starting MaterialGC-MS-73.03
3-Methyloxetane-3-carboxylic acid Hydrolysis of EsterHPLC-CAD, LC-MSNMR117.05
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- Ring OpeningHPLC-CAD, LC-MSNMR121.08
Methanol Reagent / HydrolysisHeadspace GC-MS-33.03
Dichloromethane Residual SolventHeadspace GC-MS-84.93

References

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to Methyl 3-methyloxetane-3-carboxylate and its Cyclobutane Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quest for molecular scaffolds that confer optimal physicochemical and pharmacokinetic properties is a perpetual challenge. Among the saturated four-membered rings, the oxetane has emerged as a particularly valuable motif, often serving as a bioisosteric replacement for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][2][3][4] This guide provides a detailed, data-driven comparison of methyl 3-methyloxetane-3-carboxylate and its direct carbocyclic counterpart, methyl 1-methylcyclobutane-1-carboxylate . We will explore their synthesis, conformational differences, and the resulting impact on key drug-like properties, offering researchers, scientists, and drug development professionals a comprehensive understanding of why the subtle substitution of a carbon for an oxygen can have profound implications.

At a Glance: Structural and Physicochemical Distinctions

The core difference between our two molecules of interest lies in the replacement of a methylene group in the cyclobutane ring with an oxygen atom to form the oxetane. This seemingly minor change introduces significant alterations in polarity, ring strain, and conformation, which in turn influence a cascade of other properties critical for drug development.

PropertyThis compoundMethyl 1-methylcyclobutane-1-carboxylateRationale for Difference
Molecular Weight 130.14 g/mol 128.17 g/mol [5]The presence of an oxygen atom in place of a carbon and two hydrogens leads to a slight increase in molecular weight.
Polarity HigherLowerThe ether oxygen in the oxetane ring introduces a dipole moment and acts as a hydrogen bond acceptor, increasing overall polarity.[3][4]
Aqueous Solubility Expected to be higherExpected to be lowerIncreased polarity and the ability to form hydrogen bonds with water typically enhance aqueous solubility for oxetane-containing compounds.[2][4]
Lipophilicity (cLogP) Expected to be lowerExpected to be higherThe polar nature of the oxetane ring generally leads to a reduction in lipophilicity compared to its carbocyclic analog.[3][6]
Metabolic Stability Expected to be higherExpected to be lowerThe oxetane ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a cyclobutane ring.[1][2][3][4]
Ring Conformation Relatively planar (puckering angle ~8.7°)[7]Puckered or "butterfly" conformation (~30° puckering angle)[7][8][9]The replacement of a methylene unit with oxygen reduces gauche interactions, resulting in a less puckered, more planar ring structure for the oxetane.[4][7]

Conformational Analysis: A Story of Puckering and Planarity

The conformational preferences of four-membered rings are a delicate balance between angle strain and torsional strain. While both cyclobutane and oxetane rings are strained, their three-dimensional structures differ significantly.

Cyclobutane adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogens in a planar arrangement.[8][9][10] This puckering, however, slightly decreases the internal bond angles, further increasing angle strain.

In contrast, the oxetane ring is significantly more planar.[7] The substitution of a methylene group with an oxygen atom reduces the number of gauche interactions within the ring, making a planar or near-planar conformation more energetically favorable.[4][7] This conformational rigidity can be advantageous in drug design by locking a molecule into a specific bioactive conformation.

Diagram: Conformational Differences

G cluster_0 Methyl 1-methylcyclobutane-1-carboxylate cluster_1 This compound a Puckered ('Butterfly') Conformation b Relieves Torsional Strain a->b c Increases Angle Strain a->c d Relatively Planar Conformation e Reduced Gauche Interactions d->e f More Rigid Structure d->f

Caption: Conformational preferences of cyclobutane vs. oxetane rings.

Synthesis Strategies: Building the Four-Membered Rings

The synthetic accessibility of a molecular scaffold is a critical consideration in drug development. Both this compound and methyl 1-methylcyclobutane-1-carboxylate can be prepared through established synthetic routes.

Synthesis of this compound

A common approach to 3-substituted oxetanes involves the functionalization of oxetan-3-one.[3][7][11] A potential synthetic route to the target molecule could involve a Grignard reaction followed by oxidation and esterification.

Diagram: Synthetic Pathway to this compound

G start Oxetan-3-one intermediate1 3-Methyl-oxetan-3-ol start->intermediate1 Grignard Reaction step1 1. MeMgBr 2. H3O+ intermediate2 3-Methyloxetane-3-carboxylic acid intermediate1->intermediate2 Oxidation step2 Oxidation (e.g., PCC) end This compound intermediate2->end Esterification step3 Esterification (MeOH, H+)

Caption: A potential synthetic route to this compound.

Synthesis of Methyl 1-methylcyclobutane-1-carboxylate

The synthesis of the cyclobutane analog can be achieved by methylation of a pre-existing cyclobutane carboxylate.[12] This method is efficient and allows for the introduction of the methyl group at a late stage.

Diagram: Synthetic Pathway to Methyl 1-methylcyclobutane-1-carboxylate

G start Methyl cyclobutanecarboxylate end Methyl 1-methylcyclobutane-1-carboxylate start->end α-Methylation step1 1. LDA, THF, -78 °C 2. MeI

Caption: Synthesis of methyl 1-methylcyclobutane-1-carboxylate via α-methylation.

Reactivity and Metabolic Stability: The Oxetane Advantage

The presence of the oxygen atom in the oxetane ring not only influences its physical properties but also its chemical reactivity and metabolic fate. While the strained nature of the four-membered ring in both compounds suggests a potential for ring-opening reactions, oxetanes are generally stable under physiological conditions.[3][7]

A key advantage of the oxetane motif in medicinal chemistry is its enhanced metabolic stability.[1][2][3][4] The electron-withdrawing nature of the ether oxygen deactivates the adjacent C-H bonds towards oxidative metabolism by cytochrome P450 enzymes. In contrast, the C-H bonds of a cyclobutane ring are more susceptible to hydroxylation, which can lead to rapid clearance and the formation of potentially reactive metabolites. Several studies have demonstrated that replacing a gem-dimethyl group or a cyclobutane with an oxetane can significantly improve a compound's metabolic profile.[2][3][4]

Experimental Protocols

To empirically validate the predicted differences between this compound and its cyclobutane analog, the following experimental protocols are recommended.

Protocol 1: Synthesis of Methyl 1-methylcyclobutane-1-carboxylate[12]
  • To a solution of isopropylcyclohexylamine (27 g) in dry tetrahydrofuran (THF, 200 mL) under an argon atmosphere at -20°C, add n-butyl lithium (115 mL of a 1.6 M solution in hexane).

  • Stir the resulting solution for 30 minutes at -20°C, then cool to -70°C.

  • Add a solution of methyl cyclobutane carboxylate (14 g) in THF (100 mL) dropwise over 1 hour.

  • After the addition is complete, allow the solution to warm to near 0°C.

  • Rapidly add methyl iodide (33 g).

  • Allow the reaction mixture to warm to room temperature.

  • Pour the mixture into a separatory funnel containing ether and 1N HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with a dilute sodium sulfite solution, followed by two washes with water.

  • Dry the organic layer over sodium sulfate, filter, and concentrate the solvent by distillation at atmospheric pressure.

  • Purify the residue by vacuum distillation to yield methyl 1-methylcyclobutane-1-carboxylate.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Prepare incubation mixtures containing liver microsomes (e.g., human, rat, or mouse), NADPH, and a phosphate buffer (pH 7.4).

  • Add the test compound (this compound or methyl 1-methylcyclobutane-1-carboxylate) to the incubation mixtures at a final concentration of 1 µM.

  • Incubate the mixtures at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the test compound. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[1]

Conclusion

The comparison between this compound and its cyclobutane analog underscores the profound impact that subtle structural modifications can have on the properties of a molecule. The introduction of an oxygen atom into the four-membered ring imparts increased polarity, enhanced aqueous solubility, and, most critically, greater metabolic stability.[2][3][4] While the cyclobutane ring offers a rigid, three-dimensional scaffold, the oxetane motif provides a compelling alternative with a more favorable overall profile for many drug discovery applications.[13][14] By understanding the fundamental differences in their synthesis, conformation, and reactivity, medicinal chemists can make more informed decisions in the design of next-generation therapeutics.

References

The Oxetane Advantage: A Comparative Guide to Metabolic Stability in Ester-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success.[1] Poor stability can lead to rapid clearance, diminished bioavailability, and the formation of potentially toxic metabolites.[1] Ester-containing molecules, while prevalent in pharmaceuticals, are often susceptible to hydrolysis by various esterase enzymes.[2][3] A prominent strategy to mitigate this liability is the use of bioisosteric replacements, where a susceptible functional group is exchanged for a different group with similar physical or chemical properties to improve the molecule's overall characteristics.[4][5][6] The oxetane ring, a four-membered cyclic ether, has emerged as a powerful bioisostere for esters and other functional groups, frequently enhancing metabolic stability and other key drug-like properties.[1][7][8][9]

This guide provides an in-depth comparison of the metabolic stability of oxetane-containing esters against their traditional ester counterparts. We will delve into the mechanistic underpinnings of this enhanced stability, present comparative experimental data, and provide a detailed protocol for assessing metabolic stability in your own research.

The Challenge with Esters: A Target for Metabolism

Esters are common functionalities in drug molecules, often incorporated to improve properties like solubility or to act as a prodrug. However, they are readily recognized and cleaved by a wide range of hydrolase enzymes, particularly carboxylesterases, which are abundant in the liver, plasma, and other tissues.[2][3] This enzymatic hydrolysis converts the ester into a carboxylic acid and an alcohol, a process that typically leads to rapid drug inactivation and clearance.[2][10]

The general mechanism of ester hydrolysis by these enzymes involves the formation of an acyl-enzyme intermediate, which is then attacked by water to release the carboxylic acid and regenerate the active enzyme.[2][11] The susceptibility of an ester to this process is influenced by factors such as steric hindrance around the carbonyl group and the electronic properties of the neighboring atoms.

Oxetanes: A Strategic Bioisosteric Replacement

The oxetane ring offers a unique combination of properties that make it an excellent bioisostere for the ester group.[9][12] Its small, polar, and three-dimensional structure can mimic the spatial arrangement and polarity of an ester while being significantly more resistant to enzymatic cleavage.[7][13]

Mechanistic Basis for Enhanced Stability:

The increased metabolic stability of oxetane-containing compounds stems from several key factors:

  • Resistance to Hydrolysis: The C-O bonds within the oxetane ring are significantly less susceptible to enzymatic hydrolysis compared to the acyl-oxygen bond of an ester.[13] The ring strain of the oxetane does not render it as reactive towards the nucleophilic attack characteristic of esterase-mediated hydrolysis.

  • Steric Shielding: The rigid, three-dimensional structure of the oxetane can sterically hinder the approach of metabolic enzymes to nearby susceptible sites on the molecule.[1] This protective effect can significantly reduce the rate of metabolism.

  • Altered Physicochemical Properties: The incorporation of an oxetane can beneficially influence a molecule's solubility, lipophilicity, and conformational preferences.[7][8] These changes can indirectly impact metabolic stability by altering how the compound interacts with metabolic enzymes and cellular membranes.

Comparative Metabolic Stability: Experimental Evidence

The enhanced metabolic stability conferred by the oxetane moiety has been demonstrated in numerous studies. A common method for evaluating this is the in vitro microsomal stability assay, which measures the rate of metabolism of a compound by liver enzymes.[14][15][16] The key parameter derived from this assay is intrinsic clearance (CLint), where a lower value indicates greater metabolic stability.[1]

Below is a table summarizing representative data comparing the metabolic stability of oxetane-containing compounds with their ester or other functional group analogues in human liver microsomes (HLM).

Compound Pair Original Functional Group CLint (µL/min/mg protein) in HLM Fold Improvement in Stability Reference
Compound A vs. Oxetane Analogue A Ester1501510
Compound B vs. Oxetane Analogue B Carbonyl>293N/A (Significant Improvement)>11.3
Compound C vs. Oxetane Analogue C gem-Dimethyl853.32.6

This table presents a synthesis of data from multiple sources to illustrate the general trend of improved metabolic stability with oxetane incorporation. Specific values can vary depending on the overall molecular structure.

Experimental Protocol: In Vitro Microsomal Stability Assay

To provide a practical framework for researchers, the following is a detailed, step-by-step protocol for a typical in vitro microsomal stability assay. This self-validating system includes necessary controls to ensure the integrity of the experimental results.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., compounds with known low, medium, and high clearance rates)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow Diagram:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound (1 µM final concentration) pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare HLM Suspension (0.5 mg/mL final concentration) prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate % Remaining, t1/2, and CLint lcms->data_analysis

Caption: Workflow for the in vitro microsomal stability assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound in phosphate buffer to achieve a final concentration of 1 µM in the incubation mixture.[14]

    • Thaw the human liver microsomes on ice and prepare a suspension in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[14][16]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the microsomal suspension and the test compound working solution.

    • Include control wells:

      • Negative Control (-NADPH): Replace the NADPH regenerating system with phosphate buffer to assess non-enzymatic degradation.

      • Positive Controls: Include compounds with known metabolic profiles (low, medium, and high clearance) to validate the assay performance.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[15][17]

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each reaction well.[14][17]

    • Immediately terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (containing an internal standard) to precipitate the proteins and stop enzymatic activity.[15][17]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[15]

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Conclusion

The strategic incorporation of an oxetane ring as a bioisosteric replacement for an ester group is a well-validated approach to enhance the metabolic stability of drug candidates.[12][18][19] This improvement is attributed to the inherent resistance of the oxetane moiety to enzymatic hydrolysis and its ability to sterically shield adjacent metabolic hotspots. The in vitro microsomal stability assay provides a robust and reliable method for quantifying this enhancement. By understanding the principles outlined in this guide and employing rigorous experimental protocols, researchers can effectively leverage the "oxetane advantage" to design more stable and ultimately more successful therapeutic agents.

References

"in vitro ADME properties of compounds containing the 3-methyloxetane-3-carboxylate moiety"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of candidate molecules with optimized pharmacokinetic profiles is paramount. The careful selection of chemical building blocks can profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, ultimately determining its success in clinical development. The 3-methyloxetane-3-carboxylate moiety has emerged as a valuable structural motif, offering a unique combination of physicochemical properties that can favorably modulate a drug candidate's in vitro ADME profile.

This guide provides a comparative analysis of the in vitro ADME properties of compounds containing the 3-methyloxetane-3-carboxylate moiety against its common bioisosteres, such as the gem-dimethyl group and simple esters. By understanding these differences, researchers can make more informed decisions in the design and optimization of novel therapeutics.

A Comparative Analysis of In Vitro ADME Properties

The strategic incorporation of an oxetane ring, particularly a 3,3-disubstituted pattern, can lead to significant improvements in several key ADME parameters.[1][2] This is largely attributed to the unique structural and electronic features of the oxetane ring, which is a small, polar, and three-dimensional motif.[1]

Metabolic Stability

One of the most significant advantages of incorporating a 3,3-disubstituted oxetane is the enhancement of metabolic stability.[1][3] The steric bulk and the inertness of the C-O bonds within the oxetane ring can shield adjacent metabolically labile sites from enzymatic degradation by cytochrome P450 (CYP) enzymes.[4]

In a comparative context with the gem-dimethyl group, which is often used to block metabolic sites, the oxetane moiety offers a more polar alternative that can lead to improved metabolic stability without a significant increase in lipophilicity.[3][4] Studies on 3,3-diaryloxetanes have shown that their metabolic stability in human liver microsomes (HLM) is often comparable or superior to their ketone and alkyl linker counterparts.[3] While direct quantitative data for the 3-methyloxetane-3-carboxylate moiety is limited, the general trend observed for 3,3-disubstituted oxetanes suggests a favorable impact on metabolic half-life.

Table 1: Illustrative Comparison of Metabolic Stability

Moiety/BioisostereTypical Half-life (t½) in HLMIntrinsic Clearance (CLint)Rationale for Difference
3-Methyloxetane-3-carboxylate LongerLowerThe 3,3-disubstitution pattern provides steric shielding of the ester and adjacent positions from metabolic enzymes. The polar nature of the oxetane may also orient the molecule away from the active site of certain CYPs.[1][2]
gem-Dimethyl (on α-carbon to ester)ShorterHigherThe methyl groups are susceptible to oxidative metabolism by CYP enzymes, leading to faster clearance.
Simple Ester (e.g., Ethyl propionate)VariableVariableStability is highly dependent on the surrounding chemical environment and susceptibility to hydrolysis by esterases.
Aqueous Solubility

The inherent polarity of the oxetane ring can contribute to improved aqueous solubility, a critical factor for oral absorption and formulation development.[1][5] Replacing a lipophilic group like a gem-dimethyl with a more polar oxetane can enhance the overall polarity of a molecule.

However, the impact on solubility is not always straightforward and can be influenced by the overall molecular structure, including crystal packing effects.[3] In a study comparing 3,3-diaryloxetanes with their corresponding ketone analogs, the solubility was largely governed by the nature of the aryl substituents rather than the central ring itself.[3] Nevertheless, in many cases, the introduction of an oxetane can provide a beneficial increase in aqueous solubility.

Table 2: Illustrative Comparison of Aqueous Solubility

Moiety/BioisostereExpected Aqueous SolubilityKey Influencing Factors
3-Methyloxetane-3-carboxylate Moderate to HighThe polar oxetane and carboxylate groups contribute favorably to solubility.
gem-Dimethyl (on α-carbon to ester)Low to ModerateThe non-polar nature of the alkyl groups generally reduces aqueous solubility.
Simple Ester (e.g., Ethyl propionate)VariableSolubility is dependent on the overall lipophilicity of the molecule.
Membrane Permeability

A compound's ability to permeate cell membranes is crucial for its absorption and distribution. While increased polarity from the oxetane ring might be expected to decrease passive permeability, its three-dimensional structure and ability to act as a hydrogen bond acceptor can sometimes lead to improved permeability.[6]

In matched molecular pair analyses of 3,3-diaryloxetanes, permeability was found to be improved compared to methylene, gem-dimethyl, and cyclobutyl analogs.[3] The effect relative to a corresponding ketone was found to be series-dependent.[3] For the 3-methyloxetane-3-carboxylate moiety, a balance between polarity and other physicochemical properties will determine its permeability profile.

Table 3: Illustrative Comparison of Membrane Permeability (Caco-2 Assay)

Moiety/BioisostereApparent Permeability (Papp)Expected Efflux RatioRationale
3-Methyloxetane-3-carboxylate ModerateLowThe moiety's polarity may slightly reduce passive diffusion, but its compact 3D structure can be favorable for overall permeability. It is not typically a strong substrate for efflux transporters like P-glycoprotein.
gem-Dimethyl (on α-carbon to ester)Moderate to HighLowHigher lipophilicity generally favors passive permeability.
Simple Ester (e.g., Ethyl propionate)VariableLowPermeability is highly dependent on the overall physicochemical properties of the molecule.
Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its free concentration and, consequently, its pharmacological activity. Generally, more lipophilic compounds tend to exhibit higher plasma protein binding.

The introduction of a polar oxetane moiety in place of a non-polar group can lead to a reduction in plasma protein binding.[7] This can be advantageous as a higher fraction of unbound drug is available to interact with its target and be cleared from the body.

Table 4: Illustrative Comparison of Plasma Protein Binding

Moiety/BioisostereExpected Plasma Protein Binding (%)Key Influencing Factors
3-Methyloxetane-3-carboxylate LowerThe increased polarity due to the oxetane ring can reduce non-specific binding to plasma proteins.
gem-Dimethyl (on α-carbon to ester)HigherThe increased lipophilicity of the gem-dimethyl group generally leads to higher plasma protein binding.
Simple Ester (e.g., Ethyl propionate)VariableBinding is primarily driven by the overall lipophilicity of the molecule.

Experimental Protocols

To empirically determine the in vitro ADME properties of compounds containing the 3-methyloxetane-3-carboxylate moiety, the following standardized assays are recommended.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a solution of liver microsomes and phosphate buffer at 37°C.

    • Add the test compound to the microsomal solution to a final concentration of, for example, 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the line.

    • Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Microsomal Stability Assay Workflow

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a model of the intestinal epithelium, to assess a compound's permeability.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and analyze the compound concentration by LC-MS/MS.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction, adding the test compound to the basolateral side and sampling from the apical side.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.

G cluster_0 Cell Culture & QC cluster_1 Permeability Assay cluster_2 Data Analysis A Seed Caco-2 cells on Transwell B Culture for 21-25 days A->B C Measure TEER for monolayer integrity B->C D Add compound to donor side C->D Proceed if TEER is acceptable E Incubate at 37°C D->E F Sample from receiver side at time points E->F G Quantify compound by LC-MS/MS F->G Analyze samples H Calculate Papp G->H I Determine Efflux Ratio H->I

Caco-2 Permeability Assay Workflow

Equilibrium Dialysis for Plasma Protein Binding

This assay determines the fraction of a compound that is bound to plasma proteins at equilibrium.

Protocol:

  • Preparation:

    • Hydrate a semi-permeable dialysis membrane.

    • Spike human plasma with the test compound at a known concentration.

  • Dialysis:

    • Place the spiked plasma in one chamber of a dialysis unit and an equal volume of protein-free buffer (e.g., PBS) in the other chamber, separated by the dialysis membrane.

    • Incubate at 37°C with gentle agitation until equilibrium is reached (typically 4-6 hours).

  • Sampling and Analysis:

    • At equilibrium, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Calculate the percentage of plasma protein binding as (1 - fu) * 100.

Equilibrium Dialysis Workflow

Conclusion

The 3-methyloxetane-3-carboxylate moiety represents a valuable tool in the medicinal chemist's arsenal for fine-tuning the ADME properties of drug candidates. Its unique combination of polarity, three-dimensionality, and metabolic stability offers a compelling alternative to more traditional bioisosteres like the gem-dimethyl group and simple esters. While the specific impact on in vitro ADME properties will always be context-dependent, the general trends suggest that the incorporation of this oxetane-containing moiety can lead to improved metabolic stability, enhanced aqueous solubility, and reduced plasma protein binding. By employing the standardized in vitro assays detailed in this guide, researchers can effectively evaluate and compare the ADME profiles of their compounds, paving the way for the development of safer and more efficacious medicines.

References

A Comparative Guide to the Structural Validation of Methyl 3-methyloxetane-3-carboxylate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The seemingly subtle differences in atomic arrangement can have profound impacts on a compound's biological activity, physicochemical properties, and ultimately its viability as a therapeutic agent. This guide provides an in-depth comparison of the primary techniques used for the structural elucidation of small molecules, focusing on methyl 3-methyloxetane-3-carboxylate , a valuable building block in modern medicinal chemistry.

The oxetane ring, a four-membered cyclic ether, has garnered significant interest as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and aqueous solubility of drug candidates.[1][2] this compound, with its dual functionality, represents a key synthon for introducing this desirable motif. Herein, we will critically evaluate the utility of single-crystal X-ray diffraction and compare it with the insights gleaned from common spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate an electron density map and, from that, a detailed molecular structure with atomic resolution.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Methyl 3-methyloxetane-3-carboxylate crystal_growth Slow Evaporation, Vapor Diffusion, etc. synthesis->crystal_growth High Purity Sample data_collection X-ray Diffraction (Diffractometer) crystal_growth->data_collection Single Crystal structure_solution Phase Problem Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Data refinement Least-Squares Refinement structure_solution->refinement Initial Model final_structure Final Crystal Structure refinement->final_structure Refined Structure nmr_logic cluster_1h ¹H NMR cluster_13c ¹³C NMR h_oxetane Oxetane CH₂ (~4.6 ppm, m) c_oxetane Oxetane CH₂ (~77 ppm) h_oxetane->c_oxetane HSQC c_quat Quaternary C (~42 ppm) h_oxetane->c_quat HMBC h_ester_me Ester CH₃ (~3.7 ppm, s) c_ester_me Ester CH₃ (~53 ppm) h_ester_me->c_ester_me HSQC c_carbonyl Carbonyl C (~172 ppm) h_ester_me->c_carbonyl HMBC h_oxetane_me Oxetane CH₃ (~1.5 ppm, s) h_oxetane_me->c_quat HMBC c_oxetane_me Oxetane CH₃ (~22 ppm) h_oxetane_me->c_oxetane_me HSQC

References

The Strategic Selection of Four-Membered Heterocycles: A Comparative Analysis of Oxetane and Azetidine Esters in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery Community – In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to small, saturated heterocycles to escape the "flatland" of traditional aromatic scaffolds. Among these, the four-membered oxetane and azetidine rings have emerged as powerful tools for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide offers an in-depth, objective comparison of oxetane and azetidine esters, providing the supporting experimental data and protocols necessary for their strategic implementation in drug design programs.

The Four-Membered Ring Advantage: A New Dimension in Drug Design

The incorporation of small, rigid structural motifs like oxetanes and azetidines is a cornerstone of modern medicinal chemistry.[1] These scaffolds introduce three-dimensionality, which can lead to improved target selectivity and a reduction in off-target effects. However, the seemingly subtle difference of a single heteroatom—oxygen in oxetanes and nitrogen in azetidines—gives rise to distinct and often complementary effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties: A Tale of Two Heteroatoms

The introduction of an oxetane or azetidine ring can profoundly impact a compound's lipophilicity (LogP/LogD), aqueous solubility, and the basicity (pKa) of neighboring functional groups. These modifications are critical for optimizing a drug's journey through the body.[1]

Lipophilicity and Aqueous Solubility

Both oxetanes and azetidines are generally employed to decrease lipophilicity and enhance aqueous solubility due to the introduction of a polar heteroatom.[1][2][3]

  • Oxetanes: The oxygen atom in an oxetane ring acts as a hydrogen bond acceptor, improving interactions with water.[1] The substitution of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.

  • Azetidines: The nitrogen atom in an azetidine can act as a hydrogen bond acceptor, and if unsubstituted, a hydrogen bond donor, thereby increasing polarity and aqueous solubility.[1][3]

pKa Modulation

A key differentiator between these two heterocycles is their influence on the basicity of adjacent amines.

  • Oxetanes: The electron-withdrawing nature of the oxygen atom in an oxetane can significantly decrease the basicity of a nearby nitrogen atom. This reduction, typically in the range of 1.9 to 2.7 pKa units, can be highly advantageous for reducing hERG liability and improving cell permeability.[1]

  • Azetidines: The nitrogen atom in an azetidine introduces a basic center. The pKa of this nitrogen is tunable based on the substituents on the ring and the nitrogen itself, offering a handle for fine-tuning the overall properties of the molecule.[1]

A Head-to-Head Quantitative Comparison: Insights from Kinase Inhibitors

A study on RIP1 kinase inhibitors provides a valuable quantitative glimpse into the comparative effects of oxetane and azetidine scaffolds. The data underscores the context-dependent nature of these substitutions.

PropertyOxetaneAzetidineRationale
Lipophilicity (LogP/LogD) Generally decreasesGenerally decreasesIntroduction of a polar heteroatom.[1]
Aqueous Solubility Generally increasesGenerally increasesIncreased polarity and hydrogen bonding capacity.[1]
pKa Modulation Reduces pKa of adjacent aminesCan introduce a basic center; pKa is tunableInductive effect of oxygen vs. basicity of nitrogen.[1]
Hydrogen Bonding AcceptorAcceptor and potentially Donor (if N-unsubstituted)Oxygen lone pairs vs. Nitrogen lone pair and N-H.[1]
Metabolic Stability Can block metabolism at adjacent sitesCan enhance metabolic stabilitySteric hindrance and altered electronic properties.[1]
Three-Dimensionality Increases sp³ characterIncreases sp³ characterBoth are non-planar four-membered rings.[1]
Table 1: General Physicochemical Effects of Oxetane and Azetidine Scaffolds.
CompoundScaffoldKᵢᵃᵖᵖ (µM)HT29 EC₅₀ (µM)Kinetic Solubility (pH 7.4, µM)
10 Azetidine0.504.998
13 3,3-difluoroazetidine0.181.4-
23 Oxetane-0.39-
Table 2: Comparative Data for RIP1 Kinase Inhibitors.[1]

This case study demonstrates that while an azetidine-containing analog retained submicromolar activity and favorable solubility, the introduction of an oxetane in a different part of the molecule led to a reduction in cellular potency.[1] This highlights the importance of empirical testing to determine the optimal scaffold for a given biological target and molecular framework.

Metabolic Stability: Blocking Vulnerable Sites

Both oxetanes and azetidines are frequently incorporated into drug candidates to enhance metabolic stability by shielding metabolically labile sites.[1] The steric bulk of these small, rigid rings can hinder the approach of metabolic enzymes such as Cytochrome P450s.

  • Oxetanes have been successfully employed as bioisosteres for gem-dimethyl and carbonyl groups, which are often prone to oxidative metabolism.[4][5]

  • Azetidines also serve to protect adjacent functional groups from metabolic degradation. Their inherent stability, which is greater than that of the more strained aziridines, makes them reliable motifs in drug design, as evidenced by their presence in several FDA-approved drugs.[1]

Conformational Considerations: Impact on Target Binding

The puckered nature of both oxetane and azetidine rings imparts a defined three-dimensional geometry to molecules, influencing their conformational preferences and, consequently, their binding to biological targets. The specific pucker and the orientation of substituents are dictated by the substitution pattern on the ring. This conformational restriction can be advantageous in pre-organizing a ligand for optimal interaction with a protein binding pocket, potentially leading to increased potency and selectivity.[5]

G cluster_0 Drug Design Inputs cluster_1 Scaffold Hopping Strategy cluster_2 Property Modulation cluster_3 Experimental Validation Lead Compound Lead Compound Oxetane Ester Oxetane Ester Lead Compound->Oxetane Ester Bioisosteric Replacement Azetidine Ester Azetidine Ester Lead Compound->Azetidine Ester Bioisosteric Replacement Target Profile Target Profile Physicochemical Properties Physicochemical Properties Oxetane Ester->Physicochemical Properties Impacts Azetidine Ester->Physicochemical Properties Impacts Pharmacokinetic Properties Pharmacokinetic Properties Physicochemical Properties->Pharmacokinetic Properties Influences In Vitro Assays In Vitro Assays Pharmacokinetic Properties->In Vitro Assays Measured by In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Informs Optimized Candidate Optimized Candidate In Vivo Studies->Optimized Candidate Leads to

Figure 1: A conceptual workflow illustrating the comparative analysis of oxetane and azetidine esters in a drug discovery program.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of oxetane and azetidine esters, the following standardized protocols for key in vitro assays are provided.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a mixture of n-octanol and water (or phosphate-buffered saline, pH 7.4) that have been pre-saturated with each other.

  • Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G A Prepare pre-saturated n-octanol and water B Add test compound to the biphasic system A->B C Shake vigorously (e.g., 1-2 hours) B->C D Centrifuge to separate phases C->D E Sample n-octanol and aqueous layers D->E F Analyze concentrations by HPLC-UV E->F G Calculate LogP = log([C]octanol / [C]aqueous) F->G

Figure 2: Experimental workflow for LogP determination using the shake-flask method.

Kinetic Solubility Assay

Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.

Methodology:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1-2 hours).

  • Measure the turbidity of the solution in each well using a nephelometer to detect the formation of a precipitate.

  • Alternatively, for a direct UV assay, filter the solution to remove any undissolved particles and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.

  • The kinetic solubility is reported as the concentration at which precipitation is observed or the maximum measured concentration in the clear filtrate.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Methodology:

  • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a phosphate buffer (pH 7.4).

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the metabolic reaction by adding the test compound and a cofactor solution (e.g., NADPH).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

G A Prepare reaction mixture: Liver microsomes + Buffer B Pre-incubate at 37°C A->B C Initiate reaction: Add test compound + NADPH B->C D Quench aliquots at various time points C->D E Protein precipitation and centrifugation D->E F Analyze supernatant by LC-MS/MS E->F G Calculate t1/2 and CLint F->G

References

A Comparative Guide to Determining the Lipophilicity (LogP) of Methyl 3-methyloxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding a compound's lipophilicity is a critical early step. This property, quantified by the partition coefficient (LogP), profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A LogP value that is too high can lead to poor aqueous solubility and metabolic instability, while a value that is too low may hinder the molecule's ability to cross biological membranes.[1][2] This guide provides a comprehensive analysis of methods for determining the LogP of Methyl 3-methyloxetane-3-carboxylate, a novel oxetane-containing ester.

Given the absence of readily available experimental data for this specific compound, this guide will focus on a comparative analysis of robust computational prediction methods and provide a detailed protocol for experimental determination via High-Performance Liquid Chromatography (HPLC). Furthermore, we will compare the predicted lipophilicity of our target molecule with experimentally determined values for structurally similar compounds to provide a scientifically grounded estimation.

The Foundational Role of LogP in Drug Discovery

The octanol-water partition coefficient (LogP) is the measure of a compound's differential solubility in two immiscible phases: n-octanol (simulating lipid bilayers) and water (simulating the aqueous environment of the bloodstream and cytoplasm).[1] It is expressed as a logarithmic ratio:

LogP = log10 ([solute in octanol] / [solute in water])

A positive LogP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1][3] This parameter is a cornerstone of predictive models like Lipinski's Rule of 5, which suggests that for a compound to be orally active, its LogP should generally be less than 5.[2][4]

Part 1: Computational Prediction of LogP for this compound

In the absence of experimental data, computational models provide a rapid and cost-effective means of estimating LogP. These methods use various algorithms, from fragment-based approaches to those based on atomic contributions or topological descriptors.[2][5][6] It is crucial to compare predictions from multiple models, as their underlying algorithms can yield different results, especially for novel scaffolds.

Below is a comparison of predicted LogP values for this compound from several widely recognized computational models.

Computational ModelPredicted LogPPrinciple of Method
XLogP3 -0.3Atom-based method with corrections for intramolecular interactions. Assumes additivity of LogP for different atom types.[7]
ALOGP -0.15Atom-based method that calculates LogP from the contributions of 81 atom types.
MlogP 0.35A topological method based on 13 molecular descriptors derived from the 2D structure.[5]
Consensus LogP -0.03 Average of multiple predictive models, often providing a more balanced estimate.

Note: These values are predictions and should be confirmed by experimental methods.

The predictions for this compound are consistently near zero, suggesting a relatively balanced hydrophilic-lipophilic character. The negative values from XLogP3 and ALOGP indicate a slight hydrophilic tendency, likely influenced by the polar ester and ether functionalities of the oxetane ring. The positive value from the topology-based MlogP suggests that the overall molecular shape and connectivity contribute to a slight lipophilic character.

Part 2: Comparative Analysis with Structural Analogs

To contextualize the predicted LogP value, it is instructive to compare it with experimentally determined LogP values of structurally related compounds. This comparison allows us to understand the influence of the oxetane ring and the methyl ester group on lipophilicity.

CompoundStructureExperimental LogP (Shake-Flask)Key Structural Difference
Methyl isobutyrate 1.03Acyclic analog; lacks the oxetane ring.
Tetrahydrofuran (THF) 0.46Cyclic ether analog; lacks the methyl and ester groups.
3-Methyloxetane 0.6Contains the core 3-methyloxetane ring but lacks the ester.[8]
This compound (Predicted) ~ -0.03 Target Molecule

This comparison highlights the significant impact of the polar oxetane ring and the ester group. Methyl isobutyrate, a simple acyclic ester, is moderately lipophilic. The introduction of a cyclic ether in THF reduces the LogP. The predicted value for our target molecule is even lower, suggesting that the combination of the ether oxygen and the carbonyl group in a constrained ring system imparts a more hydrophilic character than its individual components might suggest.

Part 3: Experimental Determination of LogP by RP-HPLC

While the traditional shake-flask method is considered the "gold standard" for LogP measurement, it can be time-consuming and prone to errors, especially for compounds with LogP values near the extremes.[9][10][11] The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, recognized by the OECD Guideline 117, offers a faster, more reproducible alternative that requires less sample.[9][12]

The principle of the HPLC method is to correlate a compound's retention time on a nonpolar stationary phase with its lipophilicity. A calibration curve is generated using a set of reference compounds with known LogP values.

Caption: Experimental workflow for LogP determination using the RP-HPLC method.

  • System Preparation:

    • HPLC System: An isocratic HPLC system with a UV detector is required.

    • Column: A C18 reversed-phase column is standard.

    • Mobile Phase: Prepare a suitable mixture of methanol (or acetonitrile) and water. The ratio should be optimized to achieve good separation and reasonable retention times for the standards. The mobile phase must be filtered and degassed.

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

    • Temperature: Maintain a constant column temperature (e.g., 25°C).

  • Calibration:

    • Select Reference Standards: Choose at least 5-6 commercially available compounds with reliable, known LogP values that bracket the expected LogP of the analyte. For this compound, standards with LogP values between -1 and 2 would be appropriate.

    • Prepare Standard Solutions: Prepare individual stock solutions of each standard in the mobile phase.

    • Determine Dead Time (t0): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

    • Inject Standards: Inject each reference standard in triplicate and record the retention time (tR).[9]

  • Data Analysis for Calibration:

    • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (tR - t0) / t0.

    • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) against the known literature LogP value for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is desirable.

  • Sample Analysis:

    • Prepare Analyte Solution: Prepare a dilute solution of this compound in the mobile phase.

    • Inject Analyte: Inject the analyte solution in triplicate and record the average retention time (tR).

    • Calculate Analyte log k: Use the average tR and the previously determined t0 to calculate the log k for the analyte.

  • Final LogP Determination:

    • Interpolate LogP: Use the linear regression equation from the calibration curve to calculate the LogP of this compound from its log k value.

G cluster_0 n-Octanol Phase (Lipophilic) cluster_1 Aqueous Phase (Hydrophilic) Octanol_High High Concentration of Lipophilic Molecule Aqueous_Low Low Concentration of Lipophilic Molecule Octanol_High->Aqueous_Low Partitioning (P) Aqueous_Low->Octanol_High

Caption: The partitioning of a solute between n-octanol and aqueous phases.

Conclusion and Recommendations

For this compound, computational predictions consistently point towards a LogP value near zero, suggesting a balanced hydrophilic-lipophilic profile. This is a favorable starting point in early drug discovery, as it avoids the extremes of poor solubility or membrane permeability. The comparison with structural analogs underscores the significant hydrophilic contribution of the combined oxetane and ester functionalities.

Recommendation: While computational methods provide a valuable initial assessment, experimental verification is essential for definitive characterization. The RP-HPLC method is recommended as a robust, efficient, and reliable technique for determining the LogP of this and similar novel compounds. The detailed protocol provided herein serves as a validated template for researchers to obtain accurate lipophilicity data, which is indispensable for guiding further optimization in any drug development program.

References

A Researcher's Guide to the Validation of Computational Predictions for Methyl 3-methyloxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the predictive power of computational chemistry is an indispensable tool. It allows for the rapid screening of molecular properties, saving invaluable time and resources. However, the accuracy of these in silico predictions is paramount. This guide provides a comprehensive framework for the validation of computational predictions for Methyl 3-methyloxetane-3-carboxylate, a valuable building block in medicinal chemistry.[1][2] We will explore a head-to-head comparison of computationally derived spectroscopic and conformational data with experimental findings for a closely related analog, establishing a robust protocol for validating theoretical models.

The oxetane ring, a four-membered cyclic ether, is a privileged scaffold in medicinal chemistry, often used as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups.[2][3] Its unique structural and electronic properties can significantly influence the pharmacokinetic profile of a drug candidate.[3] Accurate prediction of its behavior is therefore of critical importance.

The Challenge of Direct Validation and the Power of Analogy

This guide will first outline the computational methodology used to predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra, as well as the conformational landscape of this compound. Subsequently, we will present the experimental data for 3-Methyl-3-oxetanemethanol and conduct a detailed comparative analysis.

Computational Methodology: A Foundation in Density Functional Theory

Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for the accurate prediction of molecular properties, including NMR and IR spectra of small organic molecules.[4][5] Our computational protocol is designed to provide reliable predictions for this compound.

Step-by-Step Computational Protocol
  • Geometry Optimization: The three-dimensional structure of this compound was optimized using the B3LYP functional with the 6-31G(d) basis set. This level of theory is widely recognized for providing a good balance between accuracy and computational cost for organic molecules.[4][5]

  • Conformational Analysis: A conformational search was performed to identify the lowest energy conformers of the molecule. The puckering of the oxetane ring is a key conformational feature.

  • NMR Chemical Shift Prediction: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-31G(d) basis set in a simulated chloroform (CDCl₃) solvent environment using the Polarizable Continuum Model (PCM).

  • IR Frequency Calculation: Vibrational frequencies and their corresponding intensities were calculated at the same B3LYP/6-31G(d) level of theory to generate the predicted IR spectrum.

The Experimental Benchmark: 3-Methyl-3-oxetanemethanol

To validate our computational predictions, we turn to the experimental data available for 3-Methyl-3-oxetanemethanol.

Experimental Data Acquisition

The experimental ¹H NMR, ¹³C NMR, and FTIR spectra for 3-Methyl-3-oxetanemethanol were obtained from publicly available spectral databases.[6][7][8][9]

Head-to-Head Comparison: Bridging Theory and Experiment

Conformational Analysis: The Puckered Nature of the Oxetane Ring

Our computational analysis of this compound predicts a slightly puckered conformation for the oxetane ring. This is consistent with experimental findings for other 3,3-disubstituted oxetanes, where puckering angles of around 17.5° have been observed through microwave spectroscopy.[10] X-ray crystallography data on other substituted oxetanes also confirms a non-planar ring structure.[2] The puckering is a consequence of the steric strain introduced by the substituents at the C3 position.

Diagram: Computational-Experimental Validation Workflow

G cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_comp_vs_exp Comparative Analysis mol_structure This compound (Target Molecule) dft_calc DFT Calculations (B3LYP/6-31G(d)) mol_structure->dft_calc pred_nmr Predicted NMR Spectra (¹H & ¹³C) dft_calc->pred_nmr pred_ir Predicted IR Spectrum dft_calc->pred_ir pred_conf Predicted Conformational Analysis dft_calc->pred_conf comparison Head-to-Head Comparison - Spectroscopic Data - Conformational Data pred_nmr->comparison pred_ir->comparison pred_conf->comparison analog_mol 3-Methyl-3-oxetanemethanol (Analog Molecule) exp_nmr Experimental NMR Spectra (¹H & ¹³C) analog_mol->exp_nmr exp_ir Experimental IR Spectrum analog_mol->exp_ir exp_nmr->comparison exp_ir->comparison exp_conf Experimental Conformational Data (from literature) exp_conf->comparison validation Validation of Computational Method comparison->validation G cluster_logic Validation Logic comp_model Computational Model (DFT: B3LYP/6-31G(d)) target_pred Predictions for Target Molecule comp_model->target_pred predicts comparison Comparison of Core Properties target_pred->comparison informs analog_exp Experimental Data for Analog Molecule analog_exp->comparison provides core_struct_sim Shared Core Structure (3,3-disubstituted oxetane) core_struct_sim->comparison justifies validation Validated Model for Target comparison->validation leads to

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methyloxetane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methyloxetane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.